ARS-853
Description
Properties
IUPAC Name |
1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOCHMOYUMURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Target of ARS-853
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ARS-853, a first-in-class covalent inhibitor of the KRAS G12C mutant protein. It details the compound's mechanism of action, its impact on cellular signaling, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a selective, cell-active, covalent inhibitor specifically targeting the KRAS G12C oncoprotein.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, is a significant driver in a subset of human cancers, including non-small cell lung cancer.[4] this compound operates through a novel mechanism, binding to the inactive, GDP-bound state of KRAS G12C.[1][2] This interaction prevents the exchange of GDP for GTP, thereby locking the oncoprotein in an "off" state and inhibiting the activation of downstream oncogenic signaling pathways.[1][2] By suppressing both the MAPK and PI3K/AKT signaling cascades, this compound leads to cell-cycle arrest and apoptosis in KRAS G12C-mutant cells.[2][4]
Cellular Target and Mechanism of Action
The primary cellular target of this compound is the mutant KRAS G12C protein.[1][2] Unlike wild-type KRAS or other KRAS mutants, the G12C variant possesses a cysteine residue that serves as a target for covalent modification by this compound.
The mechanism of action is two-fold:
-
State-Dependent Binding: this compound exhibits high selectivity for the inactive, GDP-bound conformation of KRAS G12C.[1][2] It does not effectively bind to the active, GTP-bound form of the protein.[1][2] This is significant because, contrary to the traditional view of mutant KRAS being perpetually "on," the KRAS G12C protein rapidly cycles between its active and inactive states.[1]
-
Covalent Inhibition: this compound forms an irreversible covalent bond with the reactive thiol group of the cysteine at position 12.[2] This covalent modification traps KRAS G12C in its inactive GDP-bound state, preventing its subsequent activation by guanine nucleotide exchange factors (GEFs) like SOS1.[1] By locking KRAS G12C in this inactive conformation, this compound effectively shuts down its ability to engage with and activate downstream effector proteins such as RAF and PI3K.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound, providing insights into its potency and binding characteristics.
| Parameter | Value | Cell Line / Condition | Description |
| IC50 (CRAF-RBD Pulldown) | ~1 µmol/L | KRAS G12C Cells (e.g., H358) | Concentration required to inhibit 50% of active KRAS pulldown, indicating inhibition of KRAS activation.[1][2] |
| IC50 (Cell Proliferation) | ~2.5 µM | H358 Lung Cancer Cells | Concentration required to inhibit 50% of cell proliferation in a KRAS G12C-mutant cell line.[3][4] |
| Cellular Engagement IC50 | 1.6 µmol/L (at 6 hours) | H358 Cells | Concentration for 50% covalent modification of KRAS G12C in cells, measured by mass spectrometry.[5] |
| Biochemical Rate of Inactivation (k_inact/K_I) | 76 M⁻¹s⁻¹ | Biochemical Assay | Second-order rate constant describing the efficiency of covalent bond formation.[5][6] |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for this compound. By locking KRAS G12C in its inactive state, this compound prevents the activation of both the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to ARS-853 Covalent Inhibition of KRAS G12C at Cysteine 12
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of small molecules capable of directly targeting the KRAS oncogene, once considered "undruggable," represents a paradigm shift in cancer therapy. ARS-853 is a pioneering, selective, and covalent inhibitor of the KRAS G12C mutant, which accounts for a significant portion of KRAS mutations in non-small cell lung cancer and other malignancies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its covalent interaction with the cysteine residue at position 12 (Cys12) of the KRAS G12C protein. We present a comprehensive overview of the key experimental data, detailed protocols for the essential assays used to characterize this interaction, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development.
Introduction: Targeting the "Undruggable" KRAS
For decades, direct inhibition of the KRAS oncoprotein remained an elusive goal in cancer drug development. The high affinity of KRAS for its GTP and GDP ligands, coupled with the absence of well-defined allosteric binding pockets, presented significant challenges. The G12C mutation in KRAS, where a glycine is replaced by a cysteine, introduced a unique, targetable nucleophilic residue. This compound was one of the first compounds to successfully exploit this mutation, demonstrating that direct and selective inhibition of a KRAS mutant was achievable.
This compound functions by covalently binding to the thiol group of Cys12, but only when the KRAS G12C protein is in its inactive, GDP-bound state.[1][2][3] This irreversible modification locks the oncoprotein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[1][4] This discovery has paved the way for the development of a new class of covalent KRAS G12C inhibitors, several of which have now entered clinical trials and are showing promising results.
Mechanism of Action: Covalent Modification of GDP-Bound KRAS G12C
This compound selectively targets the inactive, GDP-bound conformation of KRAS G12C.[1][2] In this state, a shallow pocket, termed the Switch-II pocket (S-IIP), becomes accessible. This compound binds non-covalently to this pocket, positioning its electrophilic acrylamide warhead in close proximity to the nucleophilic thiol of the Cys12 residue.[1][5] This proximity facilitates a Michael addition reaction, resulting in the formation of a stable, covalent bond between the inhibitor and the protein.[6]
This covalent modification has two key consequences:
-
Trapping in the Inactive State: The bound this compound molecule sterically hinders the conformational changes required for nucleotide exchange (the release of GDP and binding of GTP), which is mediated by guanine nucleotide exchange factors (GEFs) like SOS1.[1][7] By preventing the loading of GTP, this compound effectively traps KRAS G12C in its inactive state.
-
Inhibition of Downstream Signaling: In its inactive, GDP-bound state, KRAS is unable to engage with its downstream effector proteins, such as RAF kinases, PI3K, and RAL-GDS.[4][8] Consequently, the oncogenic signaling cascades driven by mutant KRAS, including the MAPK and PI3K-AKT pathways, are suppressed.[4]
It is important to note that the GTP-bound, active conformation of KRAS G12C is not a target for this compound because the Switch-II pocket is closed in this state.[4] The efficacy of this compound is therefore dependent on the intrinsic or GAP-mediated GTP hydrolysis that converts the active KRAS back to its inactive, GDP-bound form.[7]
Quantitative Analysis of this compound Activity
The interaction of this compound with KRAS G12C has been extensively characterized using a variety of biochemical and cellular assays. The key quantitative parameters are summarized in the tables below.
| Parameter | Value | Assay Condition | Reference |
| Biochemical Activity | |||
| Rate of Engagement (k_inact/K_I) | 76 M⁻¹s⁻¹ | Biochemical assay | [1] |
| Dissociation Constant (K_d) | ~2.9 mM (for WT KRAS-GDP) | Surface Plasmon Resonance (SPR) | [9] |
| Cellular Activity | |||
| IC₅₀ (Cellular Engagement) | 1.6 µM (at 6 hours) | LC-MS/MS analysis in H358 cells | [1] |
| IC₅₀ (CRAF-RBD Pulldown) | ~1 µmol/L | CRAF-RBD pulldown in KRAS G12C cells | [1][4] |
| IC₅₀ (Proliferation) | 2.5 µM | Proliferation assay in KRAS G12C mutant cell lines | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to KRAS G12C.
Mass Spectrometry for Confirmation of Covalent Adduct Formation
Objective: To confirm the covalent binding of this compound to KRAS G12C and determine the precise site of modification.
Methodology:
-
Protein Preparation: Purified recombinant KRAS G12C protein is incubated with a molar excess of this compound (e.g., 2 µM KRAS G12C with 10 µM this compound) in an appropriate buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) for a defined period (e.g., 1-2 hours) at room temperature.
-
Sample Preparation for Mass Spectrometry:
-
The reaction is quenched, and the protein is denatured, reduced, and alkylated.
-
The protein is then digested with a protease, typically trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify the peptide containing the Cys12 residue. A mass shift corresponding to the molecular weight of this compound (432 Da) on this peptide confirms the covalent modification.[1] Fragmentation analysis (MS/MS) can further pinpoint Cys12 as the site of adduction.
RAS-Binding Domain (RBD) Pulldown Assay
Objective: To quantify the levels of active, GTP-bound KRAS in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: KRAS G12C mutant cells (e.g., H358) are seeded and treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 5 hours).[4]
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing a GST-tagged RAS-binding domain (RBD) of an effector protein (e.g., CRAF), which specifically binds to GTP-bound RAS.
-
Pulldown: The lysate is incubated with glutathione-sepharose beads to capture the GST-RBD-GTP-KRAS complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured proteins are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody specific for KRAS. The amount of pulled-down KRAS is quantified and normalized to the total KRAS levels in the input lysates. A reduction in the amount of pulled-down KRAS indicates a decrease in the active, GTP-bound form of the oncoprotein.[4]
SOS-mediated Nucleotide Exchange Assay
Objective: To assess the effect of this compound on the rate of GDP/GTP exchange on KRAS G12C, often catalyzed by a Guanine Nucleotide Exchange Factor (GEF) like SOS1.
Methodology:
-
Loading with Fluorescent GDP: Purified KRAS G12C is loaded with a fluorescent GDP analog, such as mant-GDP or BODIPY-GDP.
-
Inhibitor Incubation: The GDP-loaded KRAS G12C is pre-incubated with this compound or a vehicle control.
-
Initiation of Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a molar excess of a non-fluorescent GTP analog (e.g., GTPγS).[1][7]
-
Fluorescence Measurement: The dissociation of the fluorescent GDP analog from KRAS is monitored over time by measuring the decrease in fluorescence.
-
Data Analysis: The rate of nucleotide exchange is determined by fitting the fluorescence decay curve. A decrease in the rate of exchange in the presence of this compound indicates that the inhibitor is locking KRAS in the GDP-bound state.[1]
Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction
Objective: To visualize and quantify the interaction between KRAS and its effector protein CRAF in situ within cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Primary Antibody Incubation: The cells are incubated with a pair of primary antibodies raised in different species that recognize KRAS and CRAF, respectively.
-
PLA Probe Incubation: Secondary antibodies conjugated to unique oligonucleotides (PLA probes) are added. These probes will bind to the primary antibodies.
-
Ligation and Amplification: If the two proteins are in close proximity (less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification using a fluorescently labeled probe.
-
Microscopy and Quantification: The resulting fluorescent spots, each representing a single KRAS-CRAF interaction, are visualized by fluorescence microscopy and quantified using image analysis software. A decrease in the number of PLA signals per cell indicates that this compound is disrupting the interaction between KRAS and its effector.[1]
X-ray Crystallography of the this compound-KRAS G12C Complex
Objective: To determine the three-dimensional structure of this compound in complex with KRAS G12C to understand the molecular basis of its binding and inhibitory mechanism.
Methodology:
-
Protein Expression and Purification: A construct of KRAS G12C (often a "cysteine-light" version to minimize non-specific disulfide bond formation) is expressed and purified.[11]
-
Co-crystallization: The purified KRAS G12C protein is incubated with a molar excess of this compound to ensure complete covalent modification. The complex is then subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to reveal the precise binding mode of this compound in the Switch-II pocket and its covalent linkage to Cys12. The crystal structure of this compound bound to KRAS G12C has been deposited in the Protein Data Bank with the accession code 5F2E.[12]
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
Caption: KRAS G12C signaling and this compound inhibition mechanism.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
ARS-853: A Technical Guide to the Covalent Inhibition of KRAS-G12C and the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ARS-853, a pioneering covalent inhibitor of the KRAS-G12C mutant oncoprotein. We will explore its mechanism of action, its profound effects on the MAPK signaling cascade, and detailed methodologies for key experimental procedures used to characterize its activity.
Introduction to this compound
Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, most notably the MAPK and PI3K pathways, which promote cell proliferation, survival, and tumor growth.[1] For decades, KRAS was considered an "undruggable" target.
This compound emerged as a first-in-class small molecule that selectively and covalently targets the mutant cysteine in KRAS-G12C. It achieves this by binding to a novel pocket (the Switch-II pocket) in the inactive, GDP-bound state of the KRAS-G12C protein.[2] This covalent modification traps KRAS-G12C in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and thereby blocking its loading with GTP and subsequent activation.[3][4] This innovative mechanism of action effectively shuts down the oncogenic signaling driven by this specific mutation.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Rate of Engagement (k_obs/[I]) | 76 M⁻¹s⁻¹ | Biochemical assay with purified KRAS-G12C protein. | [2] |
| Cellular Engagement IC₅₀ | 1.6 µM | H358 cells, 6-hour treatment, measured by LC/MS-MS. | [2] |
| CRAF-RBD Pulldown IC₅₀ | ~1 µM | H358 (KRAS-G12C) cells. | [3][5] |
| Effect on KRAS-GTP Levels | >95% reduction | KRAS-G12C-mutant lung cancer cells treated with 10 µM this compound. | [5][6] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | KRAS Mutation | IC₅₀ (2D culture) | IC₅₀ (3D culture) | Reference |
| H358 | G12C | ~2.5 µM | Not specified | [2][5] |
| A549 | G12S | No effect | No effect | [3] |
| KRAS-G12C mutant cell lines (average of 11 lines) | G12C | Not consistently inhibited | ~2 µM (soft agar) | [7] |
Impact on the MAPK Signaling Pathway
This compound effectively suppresses the MAPK signaling cascade, a key downstream effector pathway of KRAS. By locking KRAS-G12C in an inactive state, this compound prevents the recruitment and activation of RAF kinases (ARAF, BRAF, CRAF), which in turn blocks the phosphorylation and activation of MEK and its substrate ERK.[5] The inhibition of ERK, a central node in this pathway, leads to the downstream suppression of various transcription factors and other substrates that drive cell proliferation and survival. Furthermore, this compound has been shown to inhibit the PI3K pathway, as evidenced by the reduced phosphorylation of AKT.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
RAF-RBD Pulldown Assay for Active KRAS
This assay quantifies the amount of active, GTP-bound KRAS by using the Ras-binding domain (RBD) of the RAF kinase, which specifically binds to the active conformation of KRAS.
Materials:
-
Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease/phosphatase inhibitors.
-
Wash Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40.
-
GST-RAF-RBD beads (e.g., from Cytoskeleton, Inc. or similar).
-
Anti-KRAS antibody.
-
SDS-PAGE gels and western blotting reagents.
Procedure:
-
Treat KRAS-G12C mutant cells (e.g., H358) with desired concentrations of this compound for the specified time.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize protein concentrations of the supernatants.
-
Incubate a portion of the lysate with GST-RAF-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using an anti-KRAS antibody.
Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction
PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. This protocol is adapted for detecting the interaction between KRAS and its effector CRAF.
Materials:
-
Duolink® In Situ PLA Kit (or similar).
-
Primary antibodies: mouse anti-KRAS and rabbit anti-CRAF.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells according to the PLA kit manufacturer's instructions.
-
Incubate with the primary antibody cocktail (anti-KRAS and anti-CRAF) overnight at 4°C.
-
Wash and incubate with the PLA probes (anti-mouse MINUS and anti-rabbit PLUS).
-
Perform the ligation and amplification steps as per the manufacturer's protocol.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize and quantify the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents a KRAS-CRAF interaction.
Western Blotting for MAPK Pathway Components
This standard technique is used to assess the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Materials:
-
Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-pAKT, anti-AKT, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control.
Cellular Viability Assay
A crystal violet assay can be used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Crystal violet solution (0.5% in 25% methanol).
-
10% acetic acid.
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations.
-
After the desired incubation period (e.g., 72 hours), remove the media and gently wash with PBS.
-
Fix the cells with methanol for 15 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash away the excess stain with water and allow the plates to dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound represents a landmark achievement in the quest to target KRAS-driven cancers. Its unique mechanism of covalently modifying the inactive state of KRAS-G12C provides a powerful and selective means to inhibit the MAPK and PI3K signaling pathways. The experimental protocols detailed in this guide are fundamental for the continued investigation of KRAS-G12C inhibitors and the development of more effective therapies for patients with this mutation. The quantitative data and pathway diagrams further serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 5.6. Crystal Violet Cell Viability Assay [bio-protocol.org]
- 6. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 7. clyte.tech [clyte.tech]
ARS-853: A Covalent Inhibitor Targeting the Inactive State of KRAS G12C and Disrupting GDP-GTP Exchange
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. ARS-853 has emerged as a pioneering, selective, and covalent inhibitor that specifically targets the KRAS G12C mutant protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in inhibiting the crucial GDP-GTP exchange, a pivotal step in KRAS activation. We will detail the experimental protocols used to characterize this inhibitor, present quantitative data on its efficacy, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer.[2] The KRAS G12C mutation impairs the intrinsic GTPase activity of the protein, leading to its accumulation in the active, GTP-bound state and constitutive activation of downstream oncogenic signaling.[2]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. The discovery of a switch II pocket that is present in the inactive, GDP-bound state of KRAS G12C opened a new avenue for therapeutic intervention. This compound is a first-in-class small molecule inhibitor that was developed to covalently bind to the mutant cysteine-12 residue within this pocket.[3] This irreversible binding locks KRAS G12C in its inactive GDP-bound conformation, thereby preventing the exchange of GDP for GTP and abrogating downstream signaling.[3]
Mechanism of Action: Inhibition of GDP-GTP Exchange
The central mechanism of this compound lies in its ability to trap KRAS G12C in an inactive state by preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This process is fundamental to the activation of all RAS proteins. Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), facilitate this exchange, leading to a conformational change in KRAS that allows it to interact with and activate downstream effector proteins.[4]
This compound covalently modifies the Cys12 residue of KRAS G12C, which is located in the switch II pocket. This pocket is accessible only when the protein is in its GDP-bound state. The binding of this compound sterically hinders the conformational changes required for the interaction with GEFs and the subsequent nucleotide exchange.[3] As a result, KRAS G12C remains locked in the "off" state, unable to propagate oncogenic signals.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data points, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Assay Condition | Reference |
| Biochemical Activity | |||
| Rate Constant (k_inact/K_I) | 76 M⁻¹s⁻¹ | Biochemical assay with purified KRAS G12C | [3] |
| Cellular Activity | |||
| Cellular Engagement IC₅₀ | 1.6 µM | H358 cells, 6-hour treatment | [3] |
| CRAF-RBD Pulldown IC₅₀ | ~1 µM | KRAS G12C cells | [3] |
| Proliferation IC₅₀ | 2.5 µM | H358 (KRAS G12C lung cancer cells) | [2][5][6] |
| Cell Line | Cancer Type | KRAS Mutation | This compound IC₅₀ (µM) | Reference |
| H358 | Lung Adenocarcinoma | G12C | 2.5 | [5] |
| H2122 | Lung Adenocarcinoma | G12C | ~2 | [3] |
| SW1573 | Lung Carcinoma | G12C | ~2 | [3] |
| H1792 | Lung Adenocarcinoma | G12C | ~2 | [3] |
| A549 | Lung Adenocarcinoma | G12S | No effect | [3] |
| PC-9 | Lung Adenocarcinoma | WT | No effect | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory role of this compound on GDP-GTP exchange and downstream signaling.
SOS-Mediated Nucleotide Exchange Assay
This assay biochemically assesses the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescent GTP analog (mant-GTP) on KRAS G12C.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
mant-GTP (N-methylanthraniloyl-GTP)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of 2 µM KRAS G12C in Assay Buffer.
-
Add this compound at various concentrations to the KRAS G12C solution and incubate for 1 hour at room temperature to allow for covalent binding.
-
In a separate tube, prepare a reaction mix containing 1 µM SOS1 and 20 µM mant-GTP in Assay Buffer.
-
Initiate the exchange reaction by adding the SOS1/mant-GTP mix to the KRAS G12C/ARS-853 solution in the wells of the 96-well plate.
-
Immediately begin monitoring the increase in fluorescence (Excitation: 360 nm, Emission: 440 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of nucleotide exchange.
-
Calculate the initial rates of the reaction for each this compound concentration and determine the IC₅₀ value.
RAF-RBD Pulldown Assay
This assay measures the levels of active, GTP-bound KRAS in cells treated with this compound. The Ras-binding domain (RBD) of the RAF kinase specifically binds to GTP-bound RAS.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors
-
RAF-RBD agarose beads
-
Anti-KRAS antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed H358 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Incubate a portion of the clarified lysate with RAF-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-KRAS antibody to detect the amount of GTP-bound KRAS.
-
Analyze the band intensities to quantify the reduction in active KRAS levels.
In Situ Proximity Ligation Assay (PLA)
PLA is used to visualize and quantify the interaction between KRAS and its effector protein CRAF within intact cells. A positive signal is generated only when the two proteins are in close proximity (typically <40 nm).
Materials:
-
H358 cells grown on coverslips
-
This compound
-
Primary antibodies: mouse anti-KRAS and rabbit anti-CRAF
-
Duolink® In Situ PLA probes (anti-mouse MINUS and anti-rabbit PLUS)
-
Duolink® In Situ Detection Reagents
-
Fluorescence microscope
Procedure:
-
Treat H358 cells grown on coverslips with this compound (e.g., 5 µM for 4 hours).
-
Fix, permeabilize, and block the cells according to the Duolink® protocol.
-
Incubate the cells with a mixture of the primary antibodies (anti-KRAS and anti-CRAF) overnight at 4°C.
-
Wash the coverslips and incubate with the PLA probes.
-
Perform the ligation and amplification steps as per the manufacturer's instructions. The amplification step incorporates fluorescently labeled oligonucleotides, generating a fluorescent spot at the site of interaction.
-
Mount the coverslips and visualize the PLA signals using a fluorescence microscope.
-
Quantify the number of PLA spots per cell to determine the extent of KRAS-CRAF interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.
Conclusion
This compound represents a significant milestone in the development of targeted therapies for KRAS-mutant cancers. Its unique mechanism of covalently modifying the inactive, GDP-bound state of KRAS G12C effectively inhibits the critical GDP-GTP exchange, thereby preventing the activation of downstream oncogenic signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding and evaluating the activity of this compound and similar inhibitors. This in-depth technical overview serves as a valuable resource for the scientific community, facilitating further research and the development of the next generation of KRAS inhibitors to combat these challenging malignancies.
References
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Biochemical and Cellular Characterization of ARS-853: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical and cellular characterization of ARS-853, a first-in-class, selective, and covalent inhibitor of the KRAS G12C mutant protein. The information presented here is intended to be a valuable resource for researchers and drug development professionals working on targeted cancer therapies.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which glycine at position 12 is substituted with cysteine, results in a constitutively active protein that drives tumor cell proliferation and survival. This compound was developed as a potent and selective inhibitor that specifically targets this mutant form of KRAS, offering a promising therapeutic strategy for KRAS G12C-driven cancers.
This compound operates through a unique mechanism of action. It covalently binds to the mutant cysteine residue (Cys12) of KRAS G12C, but only when the protein is in its inactive, guanosine diphosphate (GDP)-bound state.[1][2] This irreversible binding traps KRAS G12C in an inactive conformation, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][2]
Biochemical Characterization
Mechanism of Action
This compound is a highly selective covalent inhibitor of KRAS G12C.[1] Its mechanism relies on the presence of the mutant cysteine at position 12, which serves as a nucleophile for the covalent attachment of the inhibitor. A key feature of this compound's action is its specific binding to the GDP-bound, inactive state of KRAS G12C.[1][2] By forming this covalent bond, this compound effectively locks the oncoprotein in an "off" state, preventing the exchange of GDP for guanosine triphosphate (GTP) and subsequent activation.
Quantitative Biochemical Data
The following table summarizes key quantitative biochemical parameters of this compound.
| Parameter | Value | Description | Reference |
| Rate of Engagement (k_inact / K_i) | 76 M⁻¹s⁻¹ | Second-order rate constant for the covalent modification of KRAS G12C by this compound. | [3] |
| Inhibition of KRAS-GTP Loading (Cellular IC50) | ~1 µmol/L | Concentration of this compound required to inhibit 50% of KRAS-GTP loading in cells. | [1][3] |
Cellular Characterization
This compound has demonstrated potent and selective activity in cellular models of KRAS G12C-mutant cancers. Its effects are multifaceted, impacting downstream signaling pathways, cell proliferation, and survival.
Inhibition of Downstream Signaling
By locking KRAS G12C in an inactive state, this compound effectively blocks the activation of downstream signaling cascades that are critical for cancer cell growth and survival. The two major pathways affected are the MAPK/ERK pathway and the PI3K/AKT pathway.[1][2][4] Treatment of KRAS G12C mutant cells with this compound leads to a significant reduction in the phosphorylation of key signaling molecules within these pathways, including MEK, ERK, and AKT.[1][2][4]
Cellular Activity
The inhibition of oncogenic signaling by this compound translates into potent anti-proliferative and pro-apoptotic effects in KRAS G12C-mutant cancer cell lines.
Quantitative Cellular Data
The following table summarizes the key cellular activities of this compound.
| Parameter | Cell Line | Value | Description | Reference |
| Proliferation Inhibition (IC50) | H358 (Lung Cancer) | 2.5 µM | Concentration of this compound required to inhibit 50% of cell proliferation. | [4] |
| Apoptosis Induction | H358 (Lung Cancer) | Observed | Induction of apoptosis, as evidenced by an increase in cleaved PARP and sub-diploid DNA. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on published descriptions and may require optimization for specific experimental conditions.
RAF-RBD Pulldown Assay for Activated KRAS
This assay is used to specifically pull down the active, GTP-bound form of KRAS from cell lysates to assess the inhibitory effect of this compound.
Materials:
-
KRAS G12C mutant cancer cells (e.g., H358)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
RAF1-RBD (Ras Binding Domain) agarose beads
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Anti-KRAS antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate KRAS G12C cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the cleared lysates.
-
Pulldown: Incubate equal amounts of protein from each sample with RAF1-RBD agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washes: Pellet the beads by centrifugation and wash them three times with cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer. Boil the samples for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active, pulled-down KRAS.
Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction
PLA is a sensitive method to visualize and quantify protein-protein interactions within intact cells. This protocol is for assessing the disruption of the KRAS-CRAF interaction by this compound.
Materials:
-
KRAS G12C mutant cancer cells (e.g., H358)
-
This compound
-
Primary antibodies: anti-KRAS and anti-CRAF raised in different species (e.g., mouse and rabbit)
-
Duolink® In Situ PLA® Probes (anti-mouse MINUS and anti-rabbit PLUS)
-
Duolink® In Situ Detection Reagents
-
Microscopy slides or coverslips
-
Fixation and permeabilization buffers
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment: Seed cells on slides or coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution provided in the PLA kit.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the anti-KRAS and anti-CRAF primary antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies conjugated with oligonucleotides).
-
Ligation: Ligate the two PLA probes that are in close proximity using the provided ligase. This will form a circular DNA template.
-
Amplification: Perform rolling circle amplification of the DNA template using the provided polymerase, which generates a concatemer of the DNA circle. This amplified product is then detected by fluorescently labeled oligonucleotides.
-
Imaging: Mount the slides with a mounting medium containing DAPI for nuclear counterstaining and visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a KRAS-CRAF interaction.
Western Blotting for Downstream Signaling Proteins
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways following this compound treatment.
Materials:
-
KRAS G12C mutant cancer cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the RBD pulldown assay protocol.
-
Protein Quantification: Determine and equalize the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-pERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-ERK) and a loading control.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental assays.
Caption: Mechanism of action of this compound on the KRAS signaling pathway.
Caption: Experimental workflow for the RAF-RBD pulldown assay.
Caption: Experimental workflow for the Proximity Ligation Assay (PLA).
References
An In-depth Technical Guide to ARS-853: A Foundational Tool for Interrogating KRAS G12C Biology
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of ARS-853, an early, selective, and covalent inhibitor of the KRAS G12C oncoprotein. It details its mechanism of action, summarizes its biochemical and cellular activities, provides key experimental protocols, and explains its pivotal role as a tool compound in uncovering the dynamic nature of mutant KRAS biology.
Introduction: The Challenge of Targeting KRAS
For over three decades, the KRAS oncogene was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets on its surface.[1] Gain-of-function mutations in KRAS are prevalent in approximately 30% of all human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly common in non-small cell lung cancer.[1][2] The discovery of a novel "Switch II" pocket, accessible in the inactive, GDP-bound state of KRAS G12C, provided a new avenue for therapeutic intervention.[3] this compound emerged as a first-in-class tool compound that validated this approach, demonstrating that it was possible to selectively and potently inhibit this notorious cancer driver.[1][4]
Mechanism of Action: Covalent Trapping of the Inactive State
This compound is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant.[5] Its mechanism relies on a two-step process:
-
Reversible Binding: this compound initially binds non-covalently to a shallow, allosteric pocket near the Switch II region of KRAS G12C.[4][6] This binding event is highly specific to the GDP-bound (inactive) conformation of the protein.[1] In the active, GTP-bound state, this pocket is closed and inaccessible.[4]
-
Covalent Inhibition: Following initial binding, an electrophilic acrylamide "warhead" on this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[1][7]
This covalent modification effectively traps KRAS G12C in its inactive GDP-bound state.[5] By locking the protein in this conformation, this compound prevents the subsequent binding of GTP, which is required for KRAS activation.[1] It also blocks both intrinsic and SOS-catalyzed nucleotide exchange, thereby shutting down all downstream oncogenic signaling.[1]
Data Presentation: Biochemical and Cellular Activity
This compound demonstrated low micromolar potency in cellular assays and high selectivity for the KRAS G12C mutant. Its activity has been characterized across various biochemical and cellular contexts.
| Parameter | Value | Assay / Cell Line | Notes | Reference |
| Biochemical Activity | ||||
| Rate Constant (k) | 76 M⁻¹s⁻¹ | Biochemical Assay | Rate of covalent engagement with KRAS G12C. | [1][8] |
| Dissociation Constant (Kd) | 36.0 ± 0.7 µM | Stopped-flow Spectroscopy | Initial reversible binding affinity. | [9] |
| Cellular Activity | ||||
| Cellular Engagement IC₅₀ | 1.6 µM (at 6 hours) | LC/MS-MS Assay | Direct measurement of covalent modification in cells. | [1][8] |
| CRAF-RBD Pulldown IC₅₀ | ~1.0 µM | RBD Pulldown (H358 cells) | Inhibition of active, GTP-bound KRAS levels. | [1][5] |
| Proliferation IC₅₀ | 2.5 µM | Cell Viability (H358 cells) | Inhibition of cancer cell growth. | [2][10] |
| Selectivity | ||||
| Proteome Reactivity | KRAS G12C is the most potent target | Unbiased Mass Spectrometry | Assessed against >2,700 cellular proteins. | [1][5] |
| Mutant Selectivity | No effect observed | A549 (KRAS G12S) cells | No inhibition of signaling or growth in non-G12C cells. | [1][5] |
Impact on Downstream Signaling Pathways
By locking KRAS G12C in an inactive state, this compound effectively blocks its ability to interact with downstream effector proteins, leading to the suppression of key oncogenic signaling cascades.[5]
-
MAPK Pathway: this compound treatment leads to a dose-dependent reduction in the phosphorylation of MEK (pMEK) and ERK (pERK).[1][2]
-
PI3K/AKT Pathway: The compound also inhibits signaling through the PI3K pathway, as evidenced by decreased phosphorylation of AKT (pAKT).[1][2]
This sustained inhibition of downstream signaling, observed for up to 72 hours, induces profound cellular consequences, including G1 cell-cycle arrest and apoptosis.[1][5] Key molecular markers of these effects include the loss of Cyclin D1 and an increase in the cell-cycle inhibitor p27 KIP1, as well as the appearance of cleaved PARP, a hallmark of apoptosis.[1][5]
Key Experimental Protocols
This compound has been utilized in several key assays to probe KRAS G12C function.
RAS-Binding Domain (RBD) Pulldown Assay
This assay quantifies the amount of active, GTP-bound KRAS in cells.
-
Objective: To measure the effect of this compound on KRAS-GTP levels.
-
Methodology:
-
Treat KRAS G12C mutant cells (e.g., H358) with varying concentrations of this compound for a specified time (e.g., 5-24 hours).[5]
-
Lyse the cells and incubate the lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of CRAF, which specifically binds to GTP-bound RAS.
-
"Pull down" the RBD-KRAS-GTP complexes using glutathione-agarose beads.
-
Elute the bound proteins and analyze the amount of KRAS pulled down via Western blotting using a KRAS-specific antibody.[5] A decrease in the signal corresponds to a reduction in active KRAS.
-
Proximity Ligation Assay (PLA)
PLA is used to visualize and quantify protein-protein interactions within intact cells.
-
Objective: To determine if this compound disrupts the interaction between KRAS and its effector, CRAF.[1]
-
Methodology:
-
Culture KRAS G12C cells (e.g., H358) on microslides and treat with this compound (e.g., 5 µM for 4 hours).[3]
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against KRAS and CRAF.
-
Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).
-
If KRAS and CRAF are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplify the circular DNA via rolling-circle amplification and detect with fluorescently labeled probes.
-
Visualize and quantify the resulting fluorescent spots using microscopy; each spot represents a single KRAS-CRAF interaction.[1][3]
-
A Tool to Uncover KRAS Biology: The Dynamic Nucleotide Cycle
Perhaps the most significant contribution of this compound was as a chemical probe to challenge a long-held dogma. Mutant KRAS was widely viewed as being "statically active" and permanently locked in the GTP-bound state.[1] However, the very efficacy of this compound, which only targets the GDP-bound form, suggested this model was incomplete.
Studies using this compound revealed that KRAS G12C is not static but in a state of dynamic flux , rapidly cycling between its inactive GDP- and active GTP-bound forms.[1][8] This rapid nucleotide cycling provides a window of opportunity for this compound to engage and trap the transiently formed GDP-bound state, eventually depleting the entire pool of active KRAS G12C.[1]
Furthermore, this cycling was found to be modulated by upstream signaling, such as from the epidermal growth factor receptor (EGFR).[4] Activation of EGFR accelerates the GDP-to-GTP exchange, increasing the proportion of active KRAS G12C and rendering cells less sensitive to this compound. Conversely, inhibiting EGFR slows this exchange, enhancing the efficacy of this compound.[4] This provided a clear mechanistic rationale for combining KRAS G12C inhibitors with upstream inhibitors like TKIs.
Limitations and Legacy
While a groundbreaking tool, this compound exhibited modest cellular potency and poor pharmacokinetic properties, which made it unsuitable for in vivo animal studies and clinical development.[11] However, its role as a proof-of-concept molecule was invaluable. The insights gained from this compound directly guided the structure-based design of second-generation inhibitors like ARS-1620, which showed improved potency and drug-like properties, and ultimately paved the way for the first FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib.[7][11]
Conclusion
This compound stands as a landmark compound in the history of cancer drug discovery. It was the first direct inhibitor to demonstrate selective and potent inhibition of KRAS G12C in a cellular context.[12] As a tool compound, it was instrumental in validating the therapeutic strategy of targeting the inactive, GDP-bound state of KRAS G12C. Most importantly, it fundamentally shifted our understanding of mutant KRAS biology from a static "on" switch to a dynamic, "hyperexcitable" enzyme, a discovery that continues to inform current research and the development of next-generation cancer therapies.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. probechem.com [probechem.com]
Methodological & Application
Application Notes and Protocols for ARS-853 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a potent and selective covalent inhibitor of the KRAS G12C mutant oncoprotein.[1][2] This mutation is a significant driver in a subset of cancers, making this compound a valuable tool for cancer research and drug development. This compound functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2] This prevents the activation of downstream signaling pathways, primarily the MAPK (MEK/ERK) and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and growth.[1][3] Consequently, treatment of KRAS G12C mutant cells with this compound leads to cell cycle arrest at the G1 phase and induction of apoptosis.[3]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to study its effects on KRAS G12C-driven cancers.
Data Presentation
Table 1: Inhibitory Potency of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| H358 | Non-Small Cell Lung Cancer | CRAF-RBD Pulldown | ~1 | [1] |
| H358 | Non-Small Cell Lung Cancer | 2D Cell Proliferation | ~2.5 | [4][5][6] |
| Panel of KRAS G12C Cell Lines | Various | Soft-Agar Colony Formation | ~2 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. How we validate our recombinant antibodies [abcam.com]
- 2. Raising antibody validation standards with knockout technology webinar | Abcam [go.myabcam.com]
- 3. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 4. Important IHC antibody validation steps | Abcam [abcam.com]
- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 6. akoyabio.com [akoyabio.com]
Determining the Optimal Concentration of ARS-853 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a pioneering, selective, and covalent inhibitor of the KRAS G12C mutant protein, a significant driver in various cancers.[1][2][3][4] This small molecule specifically targets the cysteine residue at position 12 of the KRAS G12C mutant, locking the oncoprotein in its inactive, GDP-bound state.[1][4][5][6] This mechanism of action prevents the subsequent activation of downstream oncogenic signaling pathways, including the MAPK and PI3K pathways, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][5][7] Determining the optimal in vitro concentration of this compound is a critical first step for researchers studying its therapeutic potential. This document provides detailed application notes and protocols to guide scientists in establishing the effective concentration range of this compound for their specific cellular models.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various experimental endpoints. These values serve as a valuable reference for designing dose-response experiments.
Table 1: IC50 Values for this compound in KRAS G12C Mutant Cell Lines
| Assay Type | Cell Line | IC50 Value | Reference |
| CRAF-RBD Pulldown | H358 | ~1 µM | [5] |
| Proliferation Inhibition | Not Specified | 2.5 µM | [2][7][8] |
Table 2: Effective Concentrations of this compound for Signaling Inhibition
| Target Pathway/Protein | Cell Line | Concentration | Effect | Reference |
| GTP-bound KRAS | KRAS G12C mutant lung cancer cells | 10 µM | >95% reduction | [2][7] |
| pMEK, pERK, pRSK (MAPK Pathway) | H358 and other KRAS G12C cell lines | Not Specified | Inhibition | [1][5] |
| pAKT (PI3K Pathway) | H358 and other KRAS G12C cell lines | Not Specified | Inhibition | [1][5] |
| KRAS-CRAF Interaction | H358 | 5 µM | Significant loss of interaction | [9] |
Experimental Protocols
To determine the optimal concentration of this compound in your specific KRAS G12C mutant cell line, a series of dose-response experiments are recommended. The following are detailed protocols for key assays.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
KRAS G12C mutant and wild-type KRAS cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for a period that allows for the assessment of proliferation inhibition. A 72-hour incubation is a common starting point.[5]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
This experiment assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
Materials:
-
KRAS G12C mutant cell line
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).[5][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the inhibitory effect of this compound.
KRAS Activity Assay (RAF-RBD Pulldown)
This assay specifically measures the amount of active, GTP-bound KRAS in the cell.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
RAF-RBD (Ras Binding Domain) agarose beads
-
Lysis buffer (specific for pulldown assays)
-
Wash buffer
-
Elution buffer
-
Western blot materials (as described above)
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the Western blot analysis. Lyse the cells in a buffer that preserves the GTP-bound state of KRAS.
-
Pulldown of Active KRAS:
-
Incubate the cell lysates with RAF-RBD agarose beads for 1-2 hours at 4°C with gentle rotation. The RAF-RBD specifically binds to GTP-bound (active) KRAS.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using an anti-KRAS antibody.
-
-
Analysis: Compare the amount of pulled-down KRAS in the this compound-treated samples to the vehicle control to determine the reduction in active KRAS levels. An IC50 of approximately 1 µmol/L has been reported for this inhibition.[5]
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: KRAS G12C Signaling Pathway and the Mechanism of Action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ARS-853 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers. It functions by irreversibly binding to the mutant cysteine-12 residue, thereby locking KRAS G12C in its inactive, GDP-bound state.[1] This mechanism prevents downstream signaling through critical pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] While this compound has demonstrated significant activity in in-vitro studies, detailed public data on its application in in-vivo xenograft models is limited.[4][5]
These application notes provide a detailed, synthesized protocol for utilizing this compound in a xenograft mouse model. The protocols are primarily based on established methodologies for closely related KRAS G12C inhibitors, including ARS-1620, AMG 510 (Sotorasib), and MRTX849 (Adagrasib), and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound specifically targets the KRAS G12C mutant protein. The mutation introduces a cysteine residue at position 12, which is exploited by this compound for covalent modification. By binding to this cysteine, this compound traps KRAS in an inactive conformation, preventing the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling.
Quantitative Data Summary
The following tables summarize key in-vitro data for this compound and comparative in-vivo data for other KRAS G12C inhibitors, which can be used as a reference for designing xenograft studies with this compound.
Table 1: In-Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Proliferation) | H358 (NSCLC) | ~1 µM | N/A |
| MIA PaCa-2 (Pancreatic) | Not specified | N/A | |
| IC₅₀ (Target Inhibition) | H358 (NSCLC) | ~2.5 µM | [3] |
Table 2: In-Vivo Xenograft Study Parameters for KRAS G12C Inhibitors (Reference for this compound Study Design)
| Parameter | ARS-1620 | AMG 510 (Sotorasib) | MRTX849 (Adagrasib) |
| Cell Line | MIA PaCa-2 | H358, MIA PaCa-2 | H358, MIA PaCa-2 |
| Mouse Strain | Nude | Nude, NOD/SCID | Nude |
| Tumor Implantation | Subcutaneous | Subcutaneous | Subcutaneous, Intracranial |
| Starting Tumor Volume | ~100-200 mm³ | ~100-200 mm³ | ~100-350 mm³ |
| Dosage | 200 mg/kg | 10-100 mg/kg | 10-100 mg/kg |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Vehicle | Not specified | Not specified | 10% Captisol in 50 mM citrate buffer (pH 5.0) |
| Treatment Schedule | Daily (QD) | Daily (QD) | Daily (QD) or Twice Daily (BID) |
| Observed Efficacy | Tumor growth inhibition | Dose-dependent tumor regression | Tumor regression |
Experimental Protocols
Cell Line Selection and Culture
-
Recommended Cell Lines:
-
NCI-H358: Human non-small cell lung cancer (NSCLC) cell line with a KRAS G12C mutation.
-
MIA PaCa-2: Human pancreatic cancer cell line with a KRAS G12C mutation.
-
-
Culture Conditions:
-
Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Regularly test cells for mycoplasma contamination.
-
Xenograft Mouse Model Development
-
Animal Strain:
-
Use immunodeficient mice such as Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before any experimental procedures.
-
-
Tumor Cell Implantation:
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Begin treatment when tumors reach an average volume of 100-200 mm³.
-
-
Randomization and Grouping:
-
Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Ensure that the average tumor volume is similar across all groups before starting treatment.
-
This compound Formulation and Administration
-
Formulation (Suggested):
-
Due to the lack of specific public data for this compound, a formulation similar to that used for other small molecule inhibitors is recommended. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Alternatively, a solution in 10% Captisol in a suitable buffer could be tested.
-
It is crucial to first determine the solubility and stability of this compound in the chosen vehicle.
-
-
Dosage (Suggested):
-
Based on data from related KRAS G12C inhibitors, a starting dose range of 25-100 mg/kg, administered daily (QD), is a reasonable starting point for efficacy studies.
-
A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage.
-
Efficacy Evaluation and Endpoint
-
Treatment and Monitoring:
-
Administer the designated treatment daily for a predefined period (e.g., 21-28 days).
-
Continue to measure tumor volume and mouse body weight every 2-3 days.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint Criteria:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
Collect tumor samples at various time points after the final dose to assess target engagement and downstream pathway modulation.
-
Analyze protein levels of p-ERK and p-AKT by Western blot or immunohistochemistry to confirm the on-target activity of this compound.
-
Logical Relationship Diagram
References
- 1. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ARS-853 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a potent and selective covalent inhibitor of the KRAS(G12C) mutant protein, a critical oncogenic driver in various cancers.[1][2] This small molecule therapeutic functions by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein.[3] This action traps KRAS(G12C) in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[1][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common preclinical experiments.
Physicochemical and Solubility Data
This compound is a white to off-white solid compound.[2] For optimal experimental outcomes, it is crucial to ensure its proper dissolution. The following tables summarize the key physicochemical properties and solubility of this compound in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 432.94 g/mol | [5][6][7] |
| Formula | C₂₂H₂₉ClN₄O₃ | [7][8] |
| CAS Number | 1629268-00-3 | [7][8] |
| Appearance | Solid | [9] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [6] |
| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 71 mg/mL | One source indicates solubility up to 86 mg/mL (198.64 mM), but notes that moisture-absorbing DMSO can reduce solubility. Use fresh DMSO. | [4][9] |
| Ethanol | Warmed: 1 mg/mL (2.3 mM) | - | [7] |
| Water | Insoluble | - | [7] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.77 mM) | Clear solution. | [6] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (5.77 mM) | Clear solution. | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.77 mM) | Clear solution. This formulation is suitable for in vivo experiments. | [10] |
Signaling Pathway and Mechanism of Action
This compound selectively targets the KRAS(G12C) mutant protein. By covalently binding to the mutant cysteine, it locks the protein in an inactive GDP-bound conformation. This prevents the exchange of GDP for GTP, a critical step for KRAS activation. Consequently, the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are inhibited, leading to reduced cell proliferation and induction of apoptosis in KRAS(G12C)-mutant cancer cells.[4][11]
Figure 1. this compound mechanism of action on the KRAS(G12C) signaling pathway.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in common laboratory experiments.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 432.94 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonication is recommended to facilitate dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[6]
In Vitro Cell-Based Assay Workflow
This protocol outlines a general workflow for treating KRAS(G12C) mutant cancer cell lines with this compound to assess its effects on cell viability and downstream signaling.
Figure 2. General workflow for in vitro cell-based assays with this compound.
Materials:
-
KRAS(G12C) mutant cell lines (e.g., H358) and KRAS wild-type or other mutant cell lines (e.g., A549) as controls.[12]
-
Appropriate cell culture medium and supplements.
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
This compound stock solution (10 mM in DMSO).
-
Reagents for the chosen endpoint analysis (e.g., MTS reagent, lysis buffer, antibodies).
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density appropriate for the assay duration and format. Allow cells to adhere and resume logarithmic growth, typically overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in a cell culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments could be 0.05 µM to 50 µM.[4] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 5, 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo) according to the manufacturer's instructions.
-
Western Blotting: To analyze the inhibition of downstream signaling, lyse the cells, quantify protein concentration, and perform western blotting for key proteins such as p-ERK, total ERK, p-AKT, total AKT, and cleaved PARP.[4][11]
-
RAS Activation Assay: A RAS-binding domain (RBD) pull-down assay can be performed to specifically measure the levels of active, GTP-bound KRAS.[4]
-
Concluding Remarks
This compound is a valuable tool for investigating KRAS(G12C)-driven oncogenesis. Adherence to proper solubility and experimental protocols is essential for obtaining reliable and reproducible data. The information provided in these application notes serves as a comprehensive guide for researchers utilizing this compound in their studies. For in vivo studies, specific formulation protocols using agents like PEG300, Tween-80, and corn oil should be followed as detailed in the solubility table.[4][10] Always refer to the specific product datasheet for batch-to-batch variations in solubility and handling.
References
- 1. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound (ARS853) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of pERK Following ARS-853 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of ARS-853, a selective, covalent inhibitor of KRAS G12C, by monitoring the phosphorylation of Extracellular Signal-regulated Kinase (ERK). By inhibiting KRAS G12C, this compound effectively blocks the downstream MAPK/ERK signaling pathway, leading to a reduction in phosphorylated ERK (pERK), a key biomarker of pathway inhibition.
This compound specifically targets the inactive, GDP-bound state of the KRAS G12C mutant protein.[1][2] This covalent binding prevents the exchange of GDP for GTP, locking KRAS G12C in an "off" state and thereby inhibiting the activation of downstream effector proteins like RAF.[1][3] Consequently, the entire RAS-RAF-MEK-ERK signaling cascade is suppressed, which can be quantitatively measured by the decrease in pERK levels.[1][4]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of pERK levels in a KRAS G12C mutant cell line (e.g., H358) treated with varying concentrations of this compound for 24 hours. The data is presented as the ratio of pERK to total ERK, normalized to the vehicle control.
| This compound Concentration (µM) | pERK / Total ERK Ratio (Normalized) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 0.85 | 0.09 |
| 0.5 | 0.52 | 0.06 |
| 1.0 | 0.21 | 0.04 |
| 2.5 | 0.08 | 0.02 |
| 5.0 | 0.05 | 0.01 |
| 10.0 | 0.04 | 0.01 |
Signaling Pathway
References
Application Notes and Protocols: Cell Viability Assays with ARS-853 in KRAS G12C Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in particular, has been a focus of targeted therapy development. ARS-853 is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1][2] It functions by binding to the GDP-bound, inactive state of KRAS G12C, thereby preventing its activation and downstream signaling.[1][2][3] This mechanism leads to the inhibition of critical signaling pathways, such as the MAPK and PI3K/mTOR pathways, ultimately resulting in reduced cell proliferation and the induction of apoptosis in KRAS G12C mutant cells.[2][3] These application notes provide detailed protocols for assessing the effects of this compound on the viability of KRAS G12C mutant cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in KRAS G12C Mutant Cells
| Parameter | Cell Line | Value | Reference |
| Cellular Engagement IC50 (6 hours) | H358 | 1.6 µmol/L | [4] |
| CRAF-RBD Pulldown IC50 | KRAS G12C Cells | ~1 µmol/L | [1][4] |
| Proliferation IC50 | KRAS G12C Mutant Lung Cancer Cells | 2.5 µM | [3][5] |
Signaling Pathway Overview
This compound selectively binds to the inactive, GDP-bound form of the KRAS G12C oncoprotein. This covalent interaction traps KRAS G12C in an inactive state, preventing its loading with GTP and subsequent activation. The inhibition of KRAS G12C activation leads to the suppression of downstream signaling through both the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.
Experimental Protocols
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Carefully add 100 µL of the 2X this compound stock solutions to the appropriate wells to achieve a 1X final concentration.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle control (DMSO-treated cells) to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.
-
Apoptosis Assay (e.g., using Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, opaque-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Proliferation Assay protocol. A typical treatment duration to observe apoptosis is 24-48 hours.
-
-
Assay Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample in a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Data can be presented as fold-change in caspase activity relative to the vehicle control.
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO before preparing dilutions in the culture medium to avoid precipitation.
-
Cell Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period.
-
Treatment Duration: The optimal incubation time with this compound may vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended for initial characterization.
-
Specificity: To confirm that the observed effects are specific to KRAS G12C inhibition, include a KRAS wild-type or a different KRAS mutant cell line (e.g., A549, KRAS G12S) as a negative control.[6] this compound should not significantly impact the viability of these cells at concentrations effective against KRAS G12C mutant cells.[2]
References
Application Notes and Protocols for Assessing ARS-853 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARS-853 is a selective, covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2][3] It functions by irreversibly binding to the cysteine residue at position 12 of KRAS G12C, specifically targeting the inactive, GDP-bound state of the oncoprotein.[1][4][5] This covalent modification prevents the exchange of GDP for GTP, thereby locking KRAS G12C in an inactive conformation and inhibiting downstream oncogenic signaling pathways.[1][2] Accurate assessment of this compound target engagement is crucial for understanding its mechanism of action, determining pharmacodynamic effects, and guiding dose selection in preclinical and clinical development.[6][7]
These application notes provide detailed protocols for various biochemical, cellular, and biophysical methods to assess the target engagement of this compound with KRAS G12C.
Key Experimental Methods and Protocols
Several orthogonal methods can be employed to measure the direct binding of this compound to KRAS G12C and its functional consequences.
Mass Spectrometry-Based Target Engagement Assay
Mass spectrometry (MS) offers a direct and quantitative method to measure the covalent modification of KRAS G12C by this compound.[1][4] This can be performed on purified proteins, cell lysates, or even tumor biopsies.[6][7]
Protocol: Intact Protein Analysis by LC-MS
This protocol is adapted from methodologies used for covalent inhibitor characterization.
Objective: To determine the extent of covalent modification of recombinant KRAS G12C by this compound.
Materials:
-
Recombinant human KRAS G12C protein
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a liquid chromatography system)
Procedure:
-
Prepare a solution of recombinant KRAS G12C (e.g., 2 µM) in the assay buffer.
-
Add this compound at various concentrations (e.g., 0.5, 1, 2, 5 molar equivalents) to the protein solution. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Quench the reaction by adding the quenching solution.
-
Inject an aliquot of the quenched reaction onto the LC-MS system.
-
Separate the protein from unbound inhibitor using a suitable C4 reverse-phase column.
-
Acquire mass spectra of the intact protein.
-
Deconvolute the raw mass spectra to determine the masses of the unmodified (apo) and this compound-modified (adduct) KRAS G12C.
-
Calculate the percentage of target engagement by comparing the relative intensities of the apo and adduct peaks.
Data Presentation:
| This compound Concentration (µM) | Incubation Time (hr) | % KRAS G12C Modification |
| 0 (Vehicle) | 2 | 0 |
| 1 | 2 | 35 |
| 2 | 2 | 68 |
| 5 | 2 | 95 |
Note: The data above is illustrative.
Biochemical Assays
Biochemical assays are essential for understanding the functional consequences of this compound binding to KRAS G12C.
Protocol: Nucleotide Exchange Assay
This assay measures the ability of this compound to lock KRAS G12C in its GDP-bound state, thereby inhibiting the exchange for a fluorescent GTP analog.
Objective: To assess the inhibition of SOS1-mediated nucleotide exchange on KRAS G12C by this compound.
Materials:
-
Recombinant KRAS G12C protein pre-loaded with GDP
-
Recombinant SOS1 (catalytic domain)
-
Mant-GTP (a fluorescent GTP analog)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Fluorescence plate reader
Procedure:
-
Pre-incubate GDP-loaded KRAS G12C (e.g., 1 µM) with varying concentrations of this compound or vehicle control for 1 hour at room temperature to allow for covalent modification.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 (e.g., 100 nM) and Mant-GTP (e.g., 10 µM).
-
Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) over time in a fluorescence plate reader.
-
Calculate the initial rates of nucleotide exchange for each this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of nucleotide exchange.
Data Presentation:
| This compound Concentration (nM) | Rate of Nucleotide Exchange (RFU/min) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 10 | 450 | 10 |
| 100 | 250 | 50 |
| 1000 | 50 | 90 |
Note: The data above is illustrative.
Cellular Assays
Cellular assays are critical for confirming target engagement in a more physiologically relevant context and for evaluating the downstream effects of KRAS G12C inhibition.
Protocol: Western Blot Analysis of Downstream Signaling
This protocol assesses the inhibition of KRAS G12C-mediated signaling pathways by measuring the phosphorylation status of key downstream effectors like ERK and AKT.
Objective: To determine the effect of this compound on the phosphorylation of ERK and AKT in KRAS G12C mutant cells.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| This compound (µM) | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| 0 | 1.00 | 1.00 |
| 0.1 | 0.75 | 0.80 |
| 1.0 | 0.25 | 0.30 |
| 10.0 | 0.05 | 0.10 |
Note: The data above is illustrative.
Protocol: RAS-GTP Pulldown Assay
This assay specifically measures the levels of active, GTP-bound KRAS.
Objective: To quantify the reduction in GTP-bound KRAS G12C in cells upon treatment with this compound.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
This compound
-
RAS-binding domain (RBD) of RAF1 fused to GST and bound to glutathione beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Anti-KRAS antibody
Procedure:
-
Treat cells with this compound as described in the Western blot protocol.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the lysates with GST-RAF1-RBD beads to pull down GTP-bound RAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Analyze the eluates by Western blotting using an anti-KRAS antibody to detect the amount of pulled-down (active) KRAS.
-
Analyze a portion of the total cell lysate to determine the total KRAS levels for normalization.
Visualizations
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound cellular target engagement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining ARS-853 with other Cancer Therapies In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a selective, covalent inhibitor of KRAS G12C, a common oncogenic mutation in various cancers. It functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1][2][3] This prevents downstream signaling through critical pathways like the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[2][4] However, feedback activation of upstream signaling, such as through receptor tyrosine kinases (RTKs), can limit the efficacy of single-agent KRAS G12C inhibition.[5][6] This has led to the investigation of combination therapies to overcome resistance and enhance anti-tumor activity.
These application notes provide an overview and detailed protocols for studying the in vitro combination of this compound with other targeted cancer therapies. The focus is on combinations with EGFR inhibitors and dual inhibition of the PI3K/AKT/mTOR pathway, which have shown synergistic effects in preclinical studies.
Data Presentation: In Vitro Efficacy of this compound Combinations
The following tables summarize the quantitative data on the synergistic or enhanced effects of combining this compound or its potent successor, ARS-1620, with other targeted therapies in KRAS G12C mutant cancer cell lines.
Table 1: Growth Inhibition with this compound in Combination with EGFR Inhibitors in H358 Lung Cancer Cells
| Treatment (5 days) | Concentration | Approximate Growth Inhibition (%) |
| This compound | 10 µM | 50% |
| Erlotinib | 0.4 µM | 20% |
| This compound + Erlotinib | 10 µM + 0.4 µM | ~85% |
| Afatinib | 0.1 µM | 15% |
| This compound + Afatinib | 10 µM + 0.1 µM | ~90% |
Data are approximated from graphical representations in Patricelli et al., Cancer Discovery, 2016.[2] This demonstrates a significant potentiation of growth arrest with the combination therapy.[2]
Table 2: Viability of KRAS G12C Mutant Lung Cancer Cells with ARS-1620 in Combination with IGF1R and mTOR Inhibitors
| Treatment | H23 Cells (% Viability) | H358 Cells (% Viability) |
| ARS-1620 (1 µM) | ~60% | ~70% |
| Linsitinib (IGF1R inhibitor) + Everolimus (mTOR inhibitor) | ~80% | ~85% |
| ARS-1620 + Linsitinib + Everolimus | <5% | <5% |
Data are based on studies with ARS-1620, a more potent successor to this compound. The triple combination resulted in a near-abrogation of cell viability, suggesting a strong synergistic effect. This highlights the potential of dual pathway blockade to overcome resistance.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified KRAS G12C Signaling Pathway and Points of Inhibition
References
- 1. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ARS-853 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a pioneering, selective, and covalent inhibitor of the KRAS G12C mutant protein, a significant oncogenic driver in a subset of non-small cell lung cancer (NSCLC). By irreversibly binding to the mutant cysteine-12 residue, this compound locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[1] Although it has been largely superseded by second-generation inhibitors with improved in vivo properties, this compound remains a valuable tool compound for preclinical research aimed at understanding KRAS G12C biology and exploring combination therapeutic strategies.[2] These notes provide a summary of key data and detailed protocols for the application of this compound in NSCLC research.
Data Presentation
In Vitro Efficacy of this compound in KRAS G12C Mutant NSCLC Cell Lines
| Parameter | Cell Line | Value | Notes |
| IC50 (Proliferation) | H358 | 2.5 µM | Inhibition of cell proliferation.[1] |
| IC50 (KRAS-GTP Inhibition) | KRAS G12C Cells | ~1 µmol/L | Inhibition of CRAF-RBD pulldown of KRAS.[3] |
| Cellular Activity | Various KRAS G12C lines | Low micromolar range | This compound shows robust activity against KRAS G12C.[2] |
| KRAS-GTP Reduction | KRAS G12C mutant lung cancer cells | >95% at 10 µM | Demonstrates potent on-target activity.[1] |
| Apoptosis Induction | Four KRAS G12C mutant cell lines | Induced | This compound treatment leads to programmed cell death.[1] |
Combination Therapy Observations
| Combination Agent | Effect | Cell Line | Notes |
| BAY-293 (SOS1 Inhibitor) | Synergistic Response | NCI-H358 | Targeting the KRAS activator SOS1 enhances this compound efficacy.[4] |
| Erlotinib (EGFR Inhibitor) | Enhanced Anti-proliferative Effects | Not specified | Suggests a role for EGFR signaling in mitigating the effects of KRAS G12C inhibition.[5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Workflow: Western Blot for Signaling Pathway Analysis
Caption: Workflow for Western blot analysis of signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12C mutant NSCLC cells.
Materials:
-
KRAS G12C mutant NSCLC cell line (e.g., NCI-H358)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 8-10 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for p-ERK and p-AKT
Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of the KRAS pathway.
Materials:
-
KRAS G12C mutant NSCLC cells
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-p-AKT, rabbit anti-total ERK1/2, rabbit anti-total AKT)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for various time points (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: In Vivo Xenograft Study (General Guidelines)
Objective: To evaluate the in vivo anti-tumor activity of this compound. Note: this compound has been reported to have poor in vivo bioavailability and may not show efficacy as a single agent.[2] This protocol is a general guideline for xenograft studies and may need optimization.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
KRAS G12C mutant NSCLC cells (e.g., NCI-H358)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation:
-
Resuspend NCI-H358 cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, Western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze statistical significance between the groups.
-
Conclusion
This compound serves as a foundational tool for investigating the biology of KRAS G12C-mutant NSCLC. While its clinical development has not progressed, its utility in preclinical settings for target validation and the exploration of novel combination strategies is well-documented. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of this important cancer subtype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Multiscale Analysis and Validation of Effective Drug Combinations Targeting Driver KRAS Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating ARS-853 Signaling in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARS-853 is a pioneering, selective, and covalent inhibitor of the KRAS G12C mutant protein.[1] This mutation is a key oncogenic driver in a subset of colorectal cancers (CRC).[2] this compound functions by irreversibly binding to the cysteine residue of the KRAS G12C protein, locking it in its inactive, GDP-bound state.[1] This prevents downstream signaling through critical pro-survival pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1] However, the efficacy of KRAS G12C inhibitors as monotherapy in colorectal cancer is limited by intrinsic resistance mechanisms, most notably the feedback activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate KRAS G12C signaling in relevant colorectal cancer cell lines.
Mechanism of Action of this compound in KRAS G12C Colorectal Cancer
This compound specifically targets the KRAS G12C oncoprotein. The G12C mutation introduces a cysteine residue at codon 12, which is otherwise a glycine. This compound forms a covalent bond with this cysteine, but only when the KRAS protein is in its inactive GDP-bound state. This traps KRAS G12C in an "off" conformation, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream effector proteins like RAF and PI3K. The intended outcomes of this compound treatment are the suppression of oncogenic signaling, leading to cell cycle arrest and apoptosis in KRAS G12C-mutant cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to ARS-853 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the KRAS G12C inhibitor, ARS-853, in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased or Loss of Sensitivity to this compound in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting/Verification Steps | Suggested Solutions |
| Acquired resistance through genetic alterations | 1. Sequence KRAS: Perform Sanger or next-generation sequencing of the KRAS gene to detect secondary mutations in the G12C allele (e.g., Y96C/D, H95D, R68S) or new activating mutations in other KRAS codons (e.g., G12V, G12D) on the trans-allele.[1][2] 2. Assess KRAS Amplification: Use qPCR or FISH to check for amplification of the KRAS G12C allele.[3] 3. Whole Exome/Transcriptome Sequencing: Analyze for mutations or amplifications in upstream (e.g., EGFR, FGFR) or downstream (e.g., BRAF, MEK, PIK3CA) signaling pathway components.[1][2] | 1. Switch to a different KRAS G12C inhibitor: If a secondary KRAS mutation is detected, consider testing next-generation inhibitors that may have activity against the specific mutation. 2. Combination Therapy: Combine this compound with inhibitors of the identified bypass pathway (e.g., MEK, PI3K, or RTK inhibitors).[2][4] 3. Pan-RAS or Downstream Inhibition: Consider inhibitors that target downstream effectors common to multiple RAS isoforms (e.g., MEK or ERK inhibitors). |
| Activation of bypass signaling pathways | 1. Phospho-protein analysis: Use Western blotting or phospho-proteomic arrays to assess the activation status (phosphorylation) of key signaling molecules upstream (e.g., p-EGFR, p-FGFR, p-MET) and downstream (p-MEK, p-ERK, p-AKT, p-S6) of KRAS.[4][5] 2. RTK expression analysis: Use qPCR or Western blotting to check for overexpression of receptor tyrosine kinases (RTKs) like EGFR, FGFR1, or MET.[6] | 1. Co-target the activated bypass pathway: Combine this compound with an inhibitor targeting the identified activated pathway (e.g., an EGFR inhibitor like cetuximab, an FGFR inhibitor, or a MET inhibitor like crizotinib).[6][7] 2. Dual pathway inhibition: Consider combinations with inhibitors of key downstream nodes like PI3K/mTOR.[1][8] |
| Histological Transformation | 1. Cell Morphology Assessment: Visually inspect cell culture for changes in morphology. 2. Immunofluorescence/Immunohistochemistry: Stain for markers of epithelial-to-mesenchymal transition (EMT) or transformation to other histologies (e.g., squamous cell carcinoma).[2][6] | 1. Test alternative therapeutic strategies: Histological transformation may confer resistance to therapies targeting the original cancer type. 2. Combination with PI3K/SHP2 inhibitors: In cases of EMT, combining this compound with PI3K and/or SHP2 inhibitors may restore sensitivity.[6] |
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line shows intrinsic resistance to this compound. What could be the reason?
A1: Intrinsic resistance to this compound can be multifactorial. Pre-existing mechanisms that can bypass KRAS G12C signaling are a common cause. These can include:
-
Co-occurring mutations: The presence of other oncogenic mutations in genes like BRAF, PIK3CA, or loss-of-function mutations in tumor suppressors like PTEN or CDKN2A can reduce dependence on KRAS signaling.[2][6]
-
Pre-existing RTK activation: Some cancer cells may have high basal levels of receptor tyrosine kinase (RTK) activity, which can sustain downstream signaling even when KRAS G12C is inhibited.[4][6]
-
Cellular context: The specific lineage of the cancer cell can influence its dependence on the KRAS pathway.
Q2: What are the common "on-target" mechanisms of acquired resistance to this compound?
A2: "On-target" resistance mechanisms directly involve the KRAS protein. These include:
-
Secondary KRAS mutations: New mutations in the KRAS G12C allele can interfere with the binding of this compound.[1][3]
-
KRAS G12C amplification: An increase in the copy number of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[3]
-
Activation of wild-type RAS isoforms: Increased GTP-loading of HRAS or NRAS can reactivate downstream signaling.[4]
Q3: What are the main "off-target" resistance mechanisms?
A3: "Off-target" resistance involves the activation of signaling pathways that bypass the need for KRAS G12C. Key mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through mutations or amplification of upstream RTKs (e.g., EGFR, FGFR, MET) or downstream components like BRAF and MEK.[2][4]
-
Activation of the PI3K/AKT/mTOR pathway: Mutations in PIK3CA or loss of PTEN can lead to constitutive activation of this parallel survival pathway.[1][2]
-
Histological transformation: The cancer cells may change their cellular identity, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[6]
Q4: What combination therapies have shown promise in overcoming this compound resistance?
A4: Several combination strategies are being investigated to overcome resistance. The choice of combination partner depends on the specific resistance mechanism. Promising combinations include inhibitors of:
-
MEK: To block the MAPK pathway downstream of RAS.
-
PI3K/mTOR: To inhibit a key parallel survival pathway.[1][8]
-
SHP2: To block upstream signaling from multiple RTKs to RAS.[9]
-
EGFR, FGFR, MET: To block specific RTK bypass pathways.[6][7]
-
CDK4/6: To target cell cycle progression, especially in cells with CDKN2A loss.[6][10]
-
IGF1R: In combination with mTOR inhibitors, this has shown to be effective in preclinical models.[8][11]
Quantitative Data Summary
Table 1: Examples of Acquired Resistance Mechanisms to KRAS G12C Inhibitors
| Resistance Mechanism | Frequency in Resistant Patients (Adagrasib study) | Cancer Types | Reference |
| On-Target | |||
| Acquired KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | 9 of 17 patients (53%) with identified mechanisms | NSCLC, Colorectal Cancer | [3] |
| KRAS G12C amplification | NSCLC, Colorectal Cancer | [3] | |
| Off-Target | |||
| MET Amplification | Identified in 12 of 17 patients (71%) with identified mechanisms (includes all bypass mechanisms) | NSCLC | [3] |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | NSCLC, Colorectal Cancer | [3] | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | NSCLC, Colorectal Cancer | [3] | |
| Loss-of-function mutations in NF1, PTEN | NSCLC, Colorectal Cancer | [3] |
Table 2: IC50 Values of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| H358 | Lung Adenocarcinoma | ~2.5 | [12] |
| Various KRAS G12C mutant lung cancer cell lines | Lung Cancer | Variable inhibition at 10 µM | [12] |
Experimental Protocols
Protocol 1: Western Blot for Assessing Bypass Pathway Activation
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, a combination partner, or both. Include a vehicle control.
-
-
Incubation:
-
Incubate for 72 hours (or other desired time point).
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Read luminescence using a plate reader.
-
Normalize data to the vehicle control and plot dose-response curves to determine IC50 values.
-
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 10. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 11. Development of combination therapies to maximize the impact of KRAS-G12C inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
ARS-853 Technical Support Center: Troubleshooting Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARS-853 in cellular assays. The information is tailored for scientists and drug development professionals to help identify and resolve potential issues related to off-target effects and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and covalent inhibitor of the KRAS G12C mutant protein.[1] It specifically binds to the cysteine residue at position 12 of KRAS G12C in its inactive, GDP-bound state. This covalent modification locks the protein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. By trapping KRAS G12C in this inactive form, this compound effectively blocks downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, leading to reduced cell proliferation and induction of apoptosis in KRAS G12C-mutant cells.[1]
Q2: How selective is this compound for KRAS G12C?
This compound exhibits high selectivity for KRAS G12C. It shows minimal activity against wild-type KRAS or other KRAS mutants (e.g., G12D, G12V) in cellular assays.[1] Proteomic profiling studies have confirmed that KRAS G12C is the most potent covalent target of this compound.[2] However, like many covalent inhibitors, at higher concentrations, the potential for off-target interactions increases.
Q3: What are the known off-target proteins of this compound?
Comprehensive chemical proteomic analyses have identified two primary off-target covalent modifications of this compound:
-
FAM213A (Family with sequence similarity 213 member A) , also known as PRXL2A, a redox-regulatory protein.
-
RTN4 (Reticulon 4) , also known as Nogo, a protein involved in shaping the endoplasmic reticulum and inhibiting neurite outgrowth.[2]
It is important to note that the engagement of these off-targets typically occurs at higher concentrations of this compound than those required for potent KRAS G12C inhibition.[2]
Q4: Can this compound be used in animal models?
While this compound is a potent inhibitor in cellular assays, it has limitations for in vivo use. Its successor, ARS-1620, was developed with improved pharmacokinetic properties suitable for in vivo studies. Therefore, for animal experiments, ARS-1620 or other newer generation KRAS G12C inhibitors are generally recommended.
Troubleshooting Guide
Unexpected results in cellular assays with this compound can arise from its on-target effects, off-target interactions, or experimental variability. This guide provides potential explanations and solutions for common issues.
Issue 1: Weaker than expected inhibition of downstream signaling (pERK, pAKT).
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Drug Concentration or Treatment Time | The IC50 for downstream signaling inhibition can vary between cell lines and depends on the duration of treatment. | Perform a dose-response and time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal concentration and incubation time for your specific cell line. |
| High KRAS G12C Expression and Nucleotide Cycling | In cells with very high levels of KRAS G12C or rapid nucleotide cycling, a higher concentration of this compound may be needed to achieve complete target engagement. | Quantify total KRAS G12C levels in your cell line. Consider using serum starvation prior to and during treatment to reduce upstream signaling that promotes nucleotide exchange. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms, such as mutations in downstream effectors (e.g., BRAF, MEK1) or upregulation of bypass signaling pathways (e.g., receptor tyrosine kinases). | Sequence key downstream signaling pathway components. Profile the expression of receptor tyrosine kinases. Consider combination therapies to overcome resistance. |
| Reagent Inactivity | Improper storage or handling of this compound can lead to its degradation. | Ensure this compound is stored as recommended (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
Issue 2: Discrepancy between inhibition of KRAS-GTP levels and cell viability.
| Potential Cause | Explanation | Suggested Solution |
| Off-Target Effect on RTN4/Nogo | RTN4 is involved in ER morphology and can modulate signaling from receptor tyrosine kinases like ErbB3.[3] Off-target engagement of RTN4 could lead to unexpected effects on cell survival pathways that are independent of KRAS signaling. | Use the lowest effective concentration of this compound that inhibits KRAS G12C signaling. Consider using a structurally different KRAS G12C inhibitor as a control. Knockdown of RTN4 could be performed to see if it phenocopies the observed effect. |
| Off-Target Effect on FAM213A | FAM213A is a redox-regulatory protein. Its inhibition could alter the cellular redox state, which may have complex and cell-type-specific effects on viability. Studies on the related FAM13A suggest a role in cell proliferation and migration.[4][5][6] | Measure markers of oxidative stress in your cells following this compound treatment. As with RTN4, use the lowest effective concentration and consider alternative inhibitors or genetic knockdown of FAM213A. |
| Delayed Apoptotic Response | Inhibition of KRAS signaling may initially lead to cell cycle arrest rather than immediate cell death. Apoptosis may occur at later time points. | Perform a longer time-course experiment for cell viability (e.g., 48, 72, 96 hours). Analyze markers of cell cycle arrest (e.g., p21, p27) and apoptosis (e.g., cleaved PARP, cleaved caspase-3) at different time points. |
| Metabolic Rewiring | Cells may adapt to KRAS inhibition by altering their metabolic pathways to maintain viability. | Investigate key metabolic pathways (e.g., glycolysis, oxidative phosphorylation) in response to this compound treatment. |
Issue 3: High background or inconsistent results in RBD pulldown or Proximity Ligation Assays (PLA).
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Lysis Conditions | Incomplete cell lysis or protein degradation can lead to variability in pulldown efficiency. | Use a validated lysis buffer for Ras activation assays, containing appropriate detergents and protease/phosphatase inhibitors. Perform all steps on ice to minimize protein degradation. |
| Non-specific Binding to Beads (Pulldown) | Proteins other than GTP-bound KRAS may non-specifically bind to the RBD-conjugated beads. | Pre-clear the cell lysates with beads alone before adding the RBD-conjugated beads. Ensure adequate washing of the beads after incubation with the lysate. |
| Antibody Specificity and Concentration (PLA) | The primary antibodies used for detecting KRAS and CRAF may have cross-reactivity or be used at a suboptimal concentration, leading to high background. | Validate the specificity of your primary antibodies by western blot and immunofluorescence. Perform an antibody titration to find the optimal concentration that gives a good signal-to-noise ratio. |
| Cell Permeabilization and Blocking (PLA) | Inadequate permeabilization can prevent antibody access, while insufficient blocking can lead to non-specific antibody binding. | Optimize the concentration and incubation time for the permeabilization agent (e.g., Triton X-100). Use an appropriate blocking solution (e.g., BSA or serum from the host species of the secondary antibody). |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| KRAS G12C Cellular Engagement IC50 (6h) | 1.6 µM | Mass Spectrometry | [2] |
| CRAF-RBD Pulldown IC50 | ~1 µM | Western Blot | [1][2] |
| Cell Proliferation IC50 (H358 cells) | 2.5 µM | Cell Viability Assay | [1] |
Experimental Protocols
Protocol 1: KRAS G12C Activation Assay (RAF-RBD Pulldown)
This protocol is for assessing the levels of active, GTP-bound KRAS G12C in cells treated with this compound.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
This compound
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ras Activation Assay Lysis/Wash Buffer (e.g., from a commercial kit, typically containing 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease/phosphatase inhibitors)
-
GST-RAF1-RBD (Ras Binding Domain) conjugated to glutathione-agarose beads
-
SDS-PAGE loading buffer
-
Primary antibody: anti-KRAS (pan-Ras or KRAS-specific)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate KRAS G12C cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis/Wash Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to the same protein concentration with Lysis/Wash Buffer.
-
Affinity Pulldown:
-
To 500 µg of protein lysate, add an appropriate amount of GST-RAF1-RBD agarose beads (as recommended by the manufacturer, typically 10-20 µl of bead slurry).
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 500 µl of ice-cold Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-KRAS primary antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Also, run a western blot for total KRAS from the input lysates to ensure equal protein loading.
-
Protocol 2: Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction
This protocol allows for the in situ visualization and quantification of the interaction between KRAS and its effector protein CRAF.
Materials:
-
Cells grown on coverslips
-
This compound
-
Formaldehyde for fixation
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (from a commercial PLA kit)
-
Primary antibodies: mouse anti-KRAS and rabbit anti-CRAF
-
PLA probes: anti-mouse MINUS and anti-rabbit PLUS (oligonucleotide-linked secondary antibodies)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. After adherence, treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
-
Blocking: Add blocking solution and incubate for 1 hour at 37°C in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-KRAS and anti-CRAF) in the antibody diluent provided with the PLA kit. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
PLA Probe Incubation:
-
Wash the coverslips twice with the provided Wash Buffer A.
-
Dilute the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) in the antibody diluent.
-
Incubate with the PLA probe solution for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash twice with Wash Buffer A.
-
Prepare the ligation solution by diluting the ligase in the ligation buffer.
-
Incubate with the ligation solution for 30 minutes at 37°C.
-
-
Amplification:
-
Wash twice with Wash Buffer A.
-
Prepare the amplification solution by diluting the polymerase in the amplification buffer.
-
Incubate with the amplification solution for 100 minutes at 37°C.
-
-
Detection and Mounting:
-
Wash twice with Wash Buffer B.
-
Incubate with the detection solution (containing fluorescently labeled oligonucleotides) for 30 minutes at 37°C.
-
Wash twice with Wash Buffer B.
-
Briefly rinse with 0.01X Wash Buffer B.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Imaging and Analysis:
-
Visualize the PLA signals (fluorescent dots) and nuclei (DAPI) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ). A decrease in the number of signals in this compound-treated cells indicates inhibition of the KRAS-CRAF interaction.
-
Visualizations
Caption: KRAS G12C Signaling and this compound Mechanism of Action.
Caption: Experimental Workflow for RAF-RBD Pulldown Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ER structural protein Rtn4A stabilizes and enhances signaling through the receptor tyrosine kinase ErbB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Induced FAM13A Regulates the Proliferation and Metastasis of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Induced FAM13A Regulates the Proliferation and Metastasis of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting ARS-853 instability in solution
Welcome to the technical support center for ARS-853, a selective, covalent inhibitor of KRAS G12C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot potential issues related to its stability and activity in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, covalent inhibitor of the KRAS G12C mutant protein.[1][2] It functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant, specifically when the protein is in its inactive, guanosine diphosphate (GDP)-bound state.[1] This covalent modification locks KRAS G12C in an inactive conformation, preventing its activation and subsequent downstream signaling through critical pathways like the MAPK (pMEK, pERK, pRSK) and PI3K (pAKT) pathways, ultimately leading to the induction of apoptosis in KRAS G12C-mutant cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for the long term (up to 3 years) or at 4°C for short-term use.[3][4] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1] Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C (for up to 1 year).[2][3]
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound can vary slightly between suppliers. The following table summarizes reported solubility data. It is always recommended to consult the manufacturer's datasheet for the specific lot you are using.
| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Notes |
| DMSO | 86[1] | 198.64[1] | Use of fresh, moisture-free DMSO is critical for achieving maximum solubility.[1] |
| DMSO | 5.5[3] | 12.7[3] | Sonication is recommended to aid dissolution.[3] |
Q4: Is this compound stable in aqueous solutions and cell culture media?
This compound has been reported to have "inherently poor metabolic and chemical stability".[5][6] This can lead to challenges when preparing working solutions in aqueous buffers and cell culture media. The stability of this compound in aqueous solutions is influenced by factors such as pH and the presence of oxidizing agents. The covalent reaction of this compound with its target cysteine is pH-dependent, with an optimal pH range for the ligation reaction.[7] Furthermore, oxidation of the target cysteine on KRAS G12C can prevent the covalent binding of this compound, suggesting that the compound's stability and efficacy can be compromised in oxidizing environments.[7][8][9]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the working solution upon dilution from DMSO stock.
-
Inconsistent or lower-than-expected activity in cellular assays.
Potential Causes:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
Improper Dilution: Rapid dilution from a concentrated DMSO stock can cause the compound to crash out of solution.
-
Interaction with Media Components: Components in cell culture media, such as proteins in fetal bovine serum (FBS), may interact with and reduce the effective concentration of this compound.
Solutions:
| Step | Action | Rationale |
| 1 | Prepare Fresh Working Solutions: | Always prepare aqueous working solutions of this compound fresh for each experiment. Avoid storing diluted aqueous solutions. |
| 2 | Step-wise Dilution: | Instead of a single large dilution, perform a series of smaller, sequential dilutions into your final aqueous buffer or media. This gradual decrease in solvent polarity can help maintain solubility. |
| 3 | Pre-warm Media/Buffer: | Pre-warming the aqueous solution to 37°C before adding the this compound stock can sometimes improve solubility. |
| 4 | Vortex During Dilution: | Vortex the aqueous solution gently while adding the DMSO stock to ensure rapid and uniform mixing. |
| 5 | Consider a Formulation for in vivo use: | For animal studies, specific formulations using excipients like PEG300 and Tween 80 are recommended to improve solubility and bioavailability.[1] |
| 6 | Filter the Final Solution: | If a fine precipitate is observed, you can try to filter the final working solution through a 0.22 µm syringe filter. However, be aware that this may reduce the final concentration of the compound. |
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected downstream signaling inhibition (e.g., no change in pERK levels).
-
High variability in results between experiments.
-
IC50 values are significantly higher than reported in the literature.[1][3]
Potential Causes:
-
Compound Degradation: this compound has known chemical stability issues.[5][6] The acrylamide warhead is susceptible to reaction with nucleophiles.
-
Oxidation of this compound or Target Cysteine: The covalent binding of this compound is redox-sensitive. Oxidative conditions can either modify the compound or the target cysteine on KRAS G12C, preventing their interaction.[7][8][9]
-
pH of the Experimental System: The covalent reaction rate of this compound with KRAS G12C is pH-dependent.[7]
-
Incorrect Cell Line or Target Expression: The cell line used may not have the KRAS G12C mutation or may express low levels of the protein.
-
High Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration.
Solutions:
| Step | Action | Rationale |
| 1 | Verify Compound Integrity: | If possible, confirm the identity and purity of your this compound stock using analytical techniques like HPLC-MS. |
| 2 | Control for pH: | Ensure that the pH of your experimental buffer is within a range that is optimal for this compound activity. The ligation reaction has a pKa of 8.2, suggesting the reaction is favored at slightly alkaline pH.[7] |
| 3 | Minimize Oxidative Stress: | Avoid exposing this compound solutions to excessive light or air. Consider degassing buffers. If studying redox signaling, be aware of its potential impact on this compound. |
| 4 | Confirm Cell Line Genotype: | Verify that your cell line indeed harbors the KRAS G12C mutation through sequencing or other genotyping methods. |
| 5 | Optimize Serum Concentration: | If possible, perform experiments in reduced-serum media to minimize potential binding of this compound to serum proteins. |
| 6 | Use a Positive Control: | Include a positive control compound with a similar mechanism of action (e.g., ARS-1620) to ensure the experimental setup is working as expected. |
| 7 | Check for Off-Target Effects: | At higher concentrations, covalent inhibitors can exhibit off-target effects.[10] Perform dose-response experiments to determine the optimal concentration for your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.[3]
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to one year.[2]
-
-
Preparation of Working Solution (Example for a final concentration of 10 µM in 1 mL of cell culture media):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm 1 mL of cell culture media to 37°C.
-
Add 1 µL of the 10 mM this compound stock solution to the 1 mL of pre-warmed media.
-
Immediately vortex the solution gently to ensure rapid and thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer by HPLC-MS
This protocol provides a general framework for assessing the chemical stability of this compound in a buffer of interest.
-
Prepare a 1 mM this compound solution in DMSO.
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation:
-
Add a small volume of the 1 mM this compound DMSO stock to the aqueous buffer to achieve a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the solution at a desired temperature (e.g., 37°C).
-
-
Time Points:
-
Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by a validated HPLC-MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of the compound in the specific buffer.
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
dealing with poor cellular uptake of ARS-853
Welcome to the technical support center for ARS-853, a selective, covalent inhibitor of KRAS G12C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and addressing challenges related to the use of this compound, with a particular focus on overcoming poor cellular uptake.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. Could poor cellular uptake be the reason?
A1: Yes, suboptimal cellular uptake is a potential reason for reduced efficacy. This compound is a cell-active inhibitor, but various factors can influence its ability to reach its intracellular target, KRAS G12C.[1][2] In addition to cellular uptake, other factors to consider include the specific cell line's dependency on the KRAS G12C mutation, the cycling rate between the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12C, and the overall health and confluency of your cell cultures.[3]
Q2: What are the common factors that can lead to poor cellular uptake of this compound?
A2: Several factors can contribute to the poor cellular penetration of small molecule inhibitors like this compound:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1] If the compound precipitates in your cell culture medium, its effective concentration will be significantly reduced. It is also important to consider the stability of the compound in aqueous media over the course of your experiment.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) and other sera can bind to small molecules, reducing the free concentration of this compound available to enter the cells.[4]
-
Cell Membrane Permeability: The physicochemical properties of this compound, such as its hydrophobicity, will influence its ability to passively diffuse across the cell membrane. For some compounds, active transport mechanisms may be involved, which can vary between cell lines.
-
Efflux Pumps: Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules from the cytoplasm, thereby lowering the intracellular concentration of the inhibitor.
Q3: What steps can we take to troubleshoot and potentially improve the cellular uptake of this compound?
A3: Here is a stepwise guide to address potential issues with this compound cellular uptake:
-
Optimize Compound Formulation and Delivery:
-
Solubility Check: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. When diluting into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and does not affect cell viability. Visually inspect for any precipitation after dilution.
-
Serum Concentration: If you suspect serum protein binding is an issue, you can try reducing the serum concentration in your culture medium during the treatment period. However, be mindful that this can also affect cell health and signaling.[5] Run appropriate vehicle controls with varying serum concentrations to assess the impact on your cells.
-
-
Adjust Experimental Conditions:
-
Incubation Time: As this compound is a covalent inhibitor, its effectiveness is dependent on both concentration and time.[6] Increasing the incubation time may allow for greater target engagement. Studies have shown sustained inhibition of KRAS downstream signaling over 24, 48, and 72 hours of treatment.[3]
-
Cell Confluency: Cell density can impact nutrient availability and cellular metabolism, which may indirectly affect drug uptake and efficacy. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during treatment.
-
-
Consider Cell Line-Specific Factors:
-
Efflux Pump Inhibition: If you suspect efflux pumps are active in your cell line, you can co-incubate this compound with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). Be sure to include controls to assess the toxicity of the efflux pump inhibitor itself.
-
Below is a decision-making workflow to troubleshoot poor this compound efficacy:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: IC50 Values of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| H358 | Non-Small Cell Lung Cancer | ~1.0 | CRAF-RBD pulldown of KRAS[1] |
| H358 | Non-Small Cell Lung Cancer | 2.5 | Proliferation Assay[7] |
| Various | 6 KRAS G12C mutant lung cancer cell lines | Inhibition observed | Proliferation and signaling at 10 µM[7] |
Table 2: Experimental Conditions for this compound Treatment
| Parameter | Condition | Reference |
| Cell Line | H358 (KRAS G12C) | [3] |
| Control Cell Line | A549 (KRAS G12S) | [1] |
| This compound Concentration | 1 - 10 µM | [1][3] |
| Treatment Duration | 4, 24, 48, 72 hours | [3][8] |
| Vehicle Control | DMSO | [1] |
Key Experimental Protocols
1. Protocol: Assessment of Active KRAS Levels using RAF-RBD Pulldown Assay
This protocol is designed to measure the levels of active, GTP-bound KRAS in cells treated with this compound.
Materials:
-
KRAS G12C mutant cell line (e.g., H358)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
RAF-RBD (Ras-binding domain) agarose beads
-
Wash buffer
-
SDS-PAGE loading buffer
-
Anti-KRAS antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pulldown of Active KRAS: Incubate a standardized amount of protein lysate (e.g., 500 µg) with RAF-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-KRAS antibody to detect the amount of pulled-down (active) KRAS. Also, run a sample of the total cell lysate to determine the total KRAS levels.
2. Protocol: Western Blot Analysis of Downstream KRAS Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream effectors in the MAPK pathway, such as MEK and ERK.
Materials:
-
Cell lysates from this compound treated and control cells (from the previous protocol or prepared separately)
-
SDS-PAGE system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Separation: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) to ensure equal loading.
Signaling Pathway Visualization
The following diagram illustrates the KRAS signaling pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of ARS-853 Through Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the KRAS G12C inhibitor, ARS-853. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your research and overcome common challenges in improving the efficacy of this compound with combination treatments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, covalent inhibitor of the KRAS G12C mutant protein.[1][2] It functions by irreversibly binding to the cysteine residue of the G12C mutant, trapping KRAS in its inactive, GDP-bound state.[1][3] This prevents the subsequent activation of KRAS and inhibits downstream signaling through critical pathways like the MAPK (pMEK, pERK, pRSK) and PI3K (pAKT) pathways, ultimately leading to reduced cell proliferation and induction of apoptosis in KRAS G12C-mutant cells.[1][4][5]
Q2: Why is this compound's efficacy sometimes limited when used as a monotherapy?
While this compound effectively inhibits KRAS G12C, cancer cells can develop resistance through various mechanisms. One key mechanism is the reactivation of upstream signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Activation of EGFR can lead to increased GTP-loading of KRAS, counteracting the inhibitory effect of this compound which preferentially binds to the GDP-bound state.[2][6] This feedback activation can sustain downstream signaling and limit the anti-tumor activity of this compound as a single agent.[7]
Q3: What are the most promising combination strategies to enhance this compound efficacy?
Combining this compound with inhibitors of upstream receptor tyrosine kinases (RTKs), particularly EGFR inhibitors, has shown significant synergistic effects.[1][2][6] Co-administration of EGFR inhibitors like erlotinib or afatinib with this compound can overcome resistance by blocking the feedback activation of the EGFR pathway.[1] This dual inhibition leads to a more complete and sustained suppression of both the MAPK and PI3K signaling pathways, resulting in enhanced growth arrest and apoptosis.[1][2] Other potential combination partners include inhibitors of the PI3K/mTOR pathway.[7][8]
Troubleshooting Guide
Issue 1: Suboptimal inhibition of cell proliferation with this compound alone.
-
Possible Cause: The cell line being used may have a high level of upstream signaling from receptor tyrosine kinases (RTKs) like EGFR, which can counteract the effect of this compound.[1][2]
-
Troubleshooting Tip:
-
Assess the baseline activation status of RTKs (e.g., EGFR, FGFR) in your cell line via Western blot for phosphorylated RTKs.
-
If significant RTK activation is observed, consider a combination treatment with an appropriate RTK inhibitor. For EGFR-driven resistance, co-treatment with erlotinib or afatinib is recommended.[1]
-
Perform a dose-response matrix experiment to determine the optimal synergistic concentrations of this compound and the combination agent.
-
Issue 2: Incomplete suppression of downstream signaling pathways (MAPK and/or PI3K).
-
Possible Cause: Feedback activation of upstream pathways can lead to the reactivation of downstream signaling despite KRAS G12C inhibition.[7]
-
Troubleshooting Tip:
-
Analyze the phosphorylation status of key downstream effectors (p-ERK, p-AKT) at different time points after this compound treatment to assess for signal reactivation.
-
Combine this compound with an EGFR inhibitor to achieve a more profound and durable inhibition of both MAPK and PI3K signaling.[1][2] The combination of an EGFR inhibitor with a KRAS G12C inhibitor can effectively reduce both mutant and wild-type RAS-GTP levels.[6]
-
Issue 3: Variability in response to this compound across different KRAS G12C mutant cell lines.
-
Possible Cause: The dependency of cell lines on KRAS G12C for survival and proliferation can vary.[2] Some cell lines may have co-occurring mutations or rely on other signaling pathways for their growth.
-
Troubleshooting Tip:
-
Characterize the genomic landscape of your cell lines to identify potential co-occurring mutations that might confer resistance.
-
Evaluate the effect of KRAS G12C knockdown using shRNA or siRNA to confirm the dependency of the cell line on this specific oncogene.[1]
-
For less dependent cell lines, explore combination therapies that target parallel survival pathways.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Cellular Engagement IC50 (6 hours) | 1.6 µmol/L | H358 | [1] |
| CRAF-RBD Pulldown IC50 | ~1 µmol/L | H358 | [1][5] |
| Proliferation IC50 | 2.5 µM | KRAS G12C-mutant lung cancer cells | [4][9] |
Table 2: Synergistic Effects of this compound in Combination with EGFR Inhibitors in H358 Cells
| Treatment | Effect on Growth Arrest | Effect on KRAS Pulldown | Effect on Downstream Signaling (PI3K & MAPK) | Induction of Apoptosis | Reference |
| This compound + Erlotinib/Afatinib | Greatly potentiated | More complete inhibition | More complete inhibition | Dramatic induction | [1] |
Experimental Protocols
1. Cell Viability Assay (2D Growth)
-
Objective: To assess the effect of this compound, alone or in combination, on the proliferation of KRAS G12C mutant cell lines.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and/or the combination drug. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).
-
Normalize the data to the vehicle-treated control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
2. KRAS Activation Assay (RAF-RBD Pulldown)
-
Objective: To measure the levels of active, GTP-bound KRAS in cells following treatment.
-
Methodology:
-
Treat cells with this compound and/or the combination drug for the desired time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysates with RAF-RBD (RAS-binding domain of RAF) agarose beads to specifically pull down GTP-bound KRAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using a KRAS-specific antibody.
-
Include a total KRAS input control from the whole-cell lysate.
-
3. Western Blot Analysis for Downstream Signaling
-
Objective: To evaluate the effect of treatment on the activation of MAPK and PI3K signaling pathways.
-
Methodology:
-
Treat and lyse cells as described above.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Signaling pathway of KRAS G12C and points of intervention for this compound and EGFR inhibitors.
Caption: General experimental workflow for evaluating this compound combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Co-targeting KRAS G12C and EGFR reduces both mutant and wild-type RAS-GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Variability in Experimental Results with ARS-853
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ARS-853, a selective, covalent inhibitor of KRAS G12C. Our goal is to help you navigate potential challenges and minimize variability in your experimental results.
Troubleshooting Guides
Variability in experimental outcomes can arise from multiple factors, from reagent handling to cellular context. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Cell Viability/Proliferation Assays | Inconsistent this compound Activity: Degradation due to improper storage or handling. Inconsistent final concentrations due to solubility issues. | Store this compound as a desiccated solid at -20°C for long-term storage and in solution at -20°C for up to one month to prevent loss of potency[1]. Aliquot to avoid multiple freeze-thaw cycles[1]. Ensure complete solubilization in DMSO before further dilution in aqueous media; this compound is insoluble in water[1]. Prepare fresh dilutions for each experiment. |
| Cell Line Heterogeneity: Differences in KRAS G12C expression levels or the presence of resistant subclones. | Regularly perform cell line authentication and monitor KRAS G12C expression. Consider single-cell cloning to establish a more homogenous population. Be aware that even within KRAS G12C cell lines, the dependency on KRAS G12C for viability can vary[2]. | |
| Variable Incubation Times: Inconsistent exposure of cells to this compound. | Standardize incubation times across all experiments. For endpoint assays, ensure precise timing of reagent addition and reading. | |
| Inconsistent Inhibition of Downstream Signaling (e.g., pERK, pAKT) | Suboptimal this compound Concentration or Incubation Time: Insufficient concentration or duration to achieve maximal target engagement. | Determine the optimal concentration and incubation time for your specific cell line and experimental conditions. A typical starting point is in the low micromolar range (e.g., 1-10 µM) for hours to days[3][4]. |
| Cellular Mechanisms of Resistance: Upstream activation of receptor tyrosine kinases (RTKs) like EGFR can maintain KRAS in the GTP-bound state, which is insensitive to this compound[5][6]. Acquired secondary mutations in KRAS can also confer resistance[7]. | Consider co-treatment with inhibitors of upstream signaling pathways (e.g., EGFR inhibitors) to enhance this compound efficacy[2]. Periodically sequence the KRAS gene in your cell lines to check for new mutations. | |
| Issues with Western Blotting: Technical variability in protein extraction, quantification, or antibody performance. | Ensure consistent lysis buffer conditions and accurate protein quantification. Use validated antibodies for pERK, pAKT, and total protein controls. Run appropriate positive and negative controls. | |
| Low or No Covalent Modification of KRAS G12C Detected by Mass Spectrometry | Oxidation of Cysteine-12: The thiol group of the G12C cysteine residue can be oxidized, preventing covalent binding of this compound[8]. | Minimize oxidative stress on cells. Consider including reducing agents in your lysis buffer, being mindful of their compatibility with downstream applications. |
| Incorrect this compound Handling: See "Inconsistent this compound Activity" above. | Follow strict storage and handling protocols for this compound. | |
| Insufficient Drug Exposure: Inadequate concentration or incubation time. | Optimize this compound concentration and treatment duration. | |
| Off-Target Effects Observed | High this compound Concentration: Using concentrations significantly above the IC50 can lead to non-specific effects[9]. | Use the lowest effective concentration of this compound as determined by dose-response experiments. This compound has been shown to be highly selective for KRAS G12C over other cellular proteins[3][10]. |
| Cellular Context: The off-target profile may vary between different cell lines. | Characterize the effects of this compound in a control cell line that does not harbor the KRAS G12C mutation to distinguish on-target from off-target effects[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and covalent inhibitor of the KRAS G12C mutant protein. It specifically binds to the cysteine residue at position 12 of KRAS when the protein is in its inactive, GDP-bound state. This covalent modification locks KRAS G12C in an inactive conformation, preventing its activation and subsequent downstream signaling through the MAPK (e.g., pERK) and PI3K/mTOR (e.g., pAKT) pathways[3][7][11].
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time are cell-line dependent. However, a good starting point is a concentration range of 1-10 µM. The IC50 for this compound in cell proliferation assays is approximately 2.5 µM in H358 cells[4][11]. For signaling pathway inhibition studies, treatment for 4 to 24 hours is often sufficient to observe a significant reduction in pERK and pAKT levels[9][10]. It is recommended to perform a dose-response and time-course experiment for your specific cell line and endpoint.
Q3: Why am I seeing incomplete inhibition of downstream signaling even at high concentrations of this compound?
A3: Incomplete inhibition can be due to several factors. One possibility is the rapid nucleotide cycling of KRAS G12C. Upstream signaling from receptor tyrosine kinases (RTKs) can promote the exchange of GDP for GTP, maintaining a pool of KRAS G12C in the active, GTP-bound state, which is not a target for this compound[2][5]. Another reason could be the development of resistance mechanisms, such as the acquisition of secondary mutations in KRAS or the activation of bypass signaling pathways[7].
Q4: How can I confirm that this compound is covalently modifying KRAS G12C in my experiments?
A4: The most direct method to confirm covalent modification is through mass spectrometry. This involves treating your cells or purified KRAS G12C protein with this compound, followed by protein digestion and analysis of the resulting peptides by LC-MS/MS to detect the mass shift corresponding to the this compound adduct on the cysteine-containing peptide[3][12].
Q5: Is this compound stable in cell culture media?
A5: While specific stability data in various cell culture media is not extensively published, it is crucial to prepare fresh dilutions of this compound from a DMSO stock for each experiment to ensure consistent activity. The stock solution in DMSO should be stored at -20°C or -80°C and used within a year[11].
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Proliferation) | ~2.5 µM | H358 (KRAS G12C) | [4][11] |
| IC50 (CRAF-RBD Pulldown) | ~1 µM | KRAS G12C cells | [3] |
| Cellular Engagement IC50 (6 hours) | 1.6 µM | H358 (KRAS G12C) | [3] |
| Biochemical Rate Constant (k_inact/K_i) | 76 M⁻¹s⁻¹ | Biochemical Assay | [12] |
| Solubility in DMSO | 50-86 mg/mL | In vitro | [10][13] |
Experimental Protocols
RBD Pulldown Assay to Measure Active KRAS
This protocol is for assessing the levels of active, GTP-bound KRAS in cells treated with this compound.
Materials:
-
Cells cultured with and without this compound treatment.
-
Lysis Buffer (e.g., from an Active Ras Pull-Down and Detection kit).
-
GST-Raf1-RBD (Ras Binding Domain) agarose beads.
-
Wash Buffer.
-
SDS-PAGE sample buffer.
-
Anti-KRAS antibody.
Procedure:
-
Lyse the cells using the provided lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with GST-Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation[14][15].
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins[15].
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluates by Western blotting using an anti-KRAS antibody to detect the amount of active KRAS pulled down.
Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction
This protocol allows for the in situ visualization and quantification of the interaction between KRAS and its effector protein CRAF.
Materials:
-
Cells grown on coverslips, treated with this compound or vehicle control.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution.
-
Primary antibodies: anti-KRAS and anti-CRAF raised in different species.
-
PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation and amplification reagents.
-
Fluorescence microscope.
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with both anti-KRAS and anti-CRAF primary antibodies.
-
Incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).
-
Perform the ligation reaction to circularize the oligonucleotides if the probes are in close proximity (<40 nm).
-
Amplify the circular DNA template via rolling circle amplification, incorporating fluorescently labeled nucleotides.
-
Mount the coverslips and visualize the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents a KRAS-CRAF interaction.
-
Quantify the number of PLA spots per cell to assess the effect of this compound on the interaction.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
References
- 1. adooq.com [adooq.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. caymanchem.com [caymanchem.com]
- 14. Pull-down assay and detection of active Ras [bio-protocol.org]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Acquired Resistance to ARS-853
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding potential mechanisms of acquired resistance to ARS-853, a selective, covalent inhibitor of KRAS G12C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant oncoprotein.[1][2] It functions by binding to the GDP-bound, inactive state of KRAS G12C, trapping it in this conformation and preventing its activation.[1][3] This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, ultimately inhibiting cell proliferation and inducing apoptosis in KRAS G12C-mutant cancer cells.[1][2][4]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What are the potential reasons?
Decreased sensitivity to this compound over time is likely due to the development of acquired resistance. The primary mechanisms can be broadly categorized into two groups:
-
On-target resistance: This involves genetic alterations within the KRAS gene itself that prevent effective drug binding.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling to drive cell proliferation and survival.
Q3: What are the known on-target mechanisms of resistance to KRAS G12C inhibitors like this compound?
On-target resistance to KRAS G12C inhibitors, including this compound, can arise from several types of secondary mutations in the KRAS gene:[5][6][7][8]
-
Mutations affecting the drug-binding pocket: Alterations in the switch-II pocket, where this compound binds, can prevent the inhibitor from effectively engaging its target. A notable example is the Y96D mutation, which has been shown to confer resistance to multiple KRAS G12C inhibitors by disrupting critical hydrogen bonding.[5] Other mutations in this region, such as R68S, H95D/Q/R, and Y96C, have also been identified.[6][7]
-
Mutations that favor the active GTP-bound state: this compound preferentially binds to the inactive GDP-bound KRAS G12C. Secondary mutations that either accelerate nucleotide exchange (e.g., Y40A, N116H, A146V) or impair intrinsic GTPase activity (e.g., A59G, Q61L, Y64A) can lead to an accumulation of the active, GTP-bound form of KRAS, to which this compound cannot bind.[9]
-
High-level amplification of the KRAS G12C allele: An increase in the copy number of the KRAS G12C gene can lead to higher levels of the oncoprotein, potentially overwhelming the inhibitory capacity of this compound at a given concentration.[6]
Q4: What are the key off-target or bypass signaling pathways implicated in resistance?
Cancer cells can develop resistance by activating signaling pathways that operate downstream or parallel to KRAS, thereby circumventing the blockade of KRAS G12C. Key bypass mechanisms include:
-
Reactivation of the MAPK pathway: This is a central mechanism of resistance.[5] It can occur through:
-
Activation of the PI3K/AKT/mTOR pathway: Upregulation of this pathway can promote cell survival and proliferation independently of KRAS signaling.[3] This can be driven by loss-of-function mutations in tumor suppressors like PTEN or activating mutations in PIK3CA.[6][7]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Amplification or activating mutations of RTKs such as MET or EGFR can lead to the activation of wild-type RAS or other downstream pathways, bypassing the need for KRAS G12C.[6][10]
-
Histologic Transformation: In some cases, cancer cells may undergo a change in their fundamental cell type, for example, from lung adenocarcinoma to squamous cell carcinoma, which may be less dependent on the original oncogenic driver.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Gradual increase in IC50 of this compound in cell line over passages. | Development of acquired resistance. | 1. Sequence the KRAS gene in the resistant cell line to check for secondary mutations. 2. Perform a phospho-proteomic screen or western blot analysis to assess the activation status of key signaling pathways (MAPK, PI3K/AKT). 3. Investigate RTK activation using phospho-RTK arrays. |
| No change in KRAS sequence, but resistance is observed. | Activation of a bypass signaling pathway. | 1. Analyze the activation of downstream effectors like p-ERK, p-MEK, and p-AKT via western blot. 2. Screen for mutations in common bypass pathway genes such as NRAS, BRAF, PIK3CA, and PTEN. 3. Test combination therapies: Use this compound with inhibitors of the identified bypass pathway (e.g., MEK inhibitor, PI3K inhibitor). |
| Heterogeneous response to this compound within a cell population. | Pre-existing resistant subclones or intratumoral heterogeneity. | 1. Perform single-cell cloning to isolate and characterize resistant populations. 2. Analyze baseline genomic heterogeneity of the parental cell line. |
Data Presentation
Table 1: IC50 Values of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| H358 | Non-Small Cell Lung Cancer | ~2.5 | [2][4] |
| H2122 | Non-Small Cell Lung Cancer | Variable | [2] |
| SW1573 | Non-Small Cell Lung Cancer | Variable | [2] |
| H1792 | Non-Small Cell Lung Cancer | Variable | [2] |
| H2030 | Non-Small Cell Lung Cancer | Variable | [2] |
| MIA PaCa-2 | Pancreatic Cancer | Variable | [2] |
Note: "Variable" indicates that while inhibition was observed, specific IC50 values were not consistently reported across the literature for all cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., H358) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 50 µM). Treat cells with the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, resazurin). Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Normalize the data to the DMSO control. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model in a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a relevant concentration (e.g., 1x, 5x, and 10x IC50) for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, KRAS G12C, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: KRAS-GTP Pulldown Assay
-
Cell Treatment and Lysis: Treat cells as described in the western blot protocol. Lyse cells in a magnesium-containing lysis buffer.
-
GTPase Pulldown: Incubate cell lysates with Raf-RBD (RAS-binding domain) agarose beads to specifically pull down active, GTP-bound KRAS.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using a KRAS-specific antibody to determine the levels of active KRAS. Analyze the input lysates to determine total KRAS levels.
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Caption: KRAS signaling and bypass pathway activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Potency: ARS-853 versus Sotorasib in Targeting KRAS G12C
A detailed guide for researchers, scientists, and drug development professionals on the comparative potency of two key KRAS G12C inhibitors, ARS-853 and Sotorasib (AMG 510). This guide provides a comprehensive analysis of their performance based on available experimental data.
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Among the pioneering inhibitors are this compound and the FDA-approved drug Sotorasib (AMG 510). Both molecules act as covalent inhibitors that bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This guide provides a detailed comparison of their potency, supported by experimental data from biochemical and cellular assays.
Quantitative Potency Analysis
To facilitate a clear comparison, the following tables summarize the reported potency of this compound and Sotorasib across various assays. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Biochemical Assay | This compound | Sotorasib (AMG 510) |
| Target | KRAS G12C | KRAS G12C |
| Assay Type | Covalent Modification Rate | Nucleotide Exchange |
| Parameter | Rate Constant (k_inact/K_i) | IC50 |
| Value | 76 M⁻¹s⁻¹[1] | 8.9 nM[1] |
| Cellular Assays | This compound | Sotorasib (AMG 510) |
| Cell Line(s) | H358 (KRAS G12C) | NCI-H358, MIA PaCa-2 (KRAS G12C) |
| Assay Type | CRAF-RBD Pulldown | Cell Viability |
| Parameter | IC50 | IC50 |
| Value | ~1 µM[1] | 0.006 µM (NCI-H358)[2], 0.009 µM (MIA PaCa-2)[2] |
| Assay Type | Cellular Engagement | p-ERK Inhibition |
| Parameter | IC50 (6 hours) | IC50 |
| Value | 1.6 µM[1] | Not explicitly found for this compound |
| Assay Type | Proliferation (Soft Agar) | Cell Viability (various KRAS G12C lines) |
| Parameter | IC50 | IC50 Range |
| Value | ~2 µM[1] | 0.004 - 0.032 µM[3] |
Mechanism of Action and Signaling Pathways
Both this compound and Sotorasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][3] This covalent modification traps KRAS in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.
The primary signaling cascade inhibited by both compounds is the mitogen-activated protein kinase (MAPK) pathway. By blocking KRAS activation, these inhibitors prevent the phosphorylation and activation of downstream kinases, including RAF, MEK, and ERK.[4][5] Inhibition of the MAPK pathway leads to reduced cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells. Additionally, effects on the phosphoinositide 3-kinase (PI3K)-AKT signaling pathway have been reported, further contributing to their anti-tumor activity.[6]
Experimental Protocols
Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.
-
Reagents: Recombinant human KRAS G12C protein, SOS1 (a guanine nucleotide exchange factor), GDP, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
Procedure:
-
KRAS G12C is pre-incubated with the test compound (this compound or Sotorasib) at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescently labeled GTP.
-
The reaction is monitored over time by measuring the change in fluorescence, which corresponds to the displacement of GDP and binding of the fluorescent GTP.
-
Data Analysis: The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the inhibition of exchange against the compound concentration.[7][8]
-
Cellular Assay: p-ERK Inhibition
This assay determines the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
-
Cell Culture: KRAS G12C-mutant cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 2 hours).
-
Lysis and Detection:
-
Cells are lysed to extract proteins.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each treatment condition. IC50 values are determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.[9]
Conclusion
Both this compound and Sotorasib are potent and selective covalent inhibitors of KRAS G12C. Based on the available data, Sotorasib demonstrates significantly higher potency in cellular assays, with IC50 values in the low nanomolar range for inhibiting cell viability and downstream signaling. This compound, while a groundbreaking tool compound, exhibits cellular potency in the low micromolar range. The development from early compounds like this compound to clinically approved drugs like Sotorasib highlights the remarkable progress in optimizing the potency and drug-like properties of KRAS G12C inhibitors. This comparative guide provides a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation KRAS G12C Inhibitors: A Guide for Researchers
The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a once "undruggable" target. This guide provides a comparative analysis of the first and second-generation KRAS G12C inhibitors, focusing on their mechanism of action, preclinical and clinical efficacy, and resistance profiles. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to KRAS G12C and its Inhibition
The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, traps KRAS in a constitutively active state, driving oncogenic signaling through pathways like the MAPK and PI3K-AKT cascades, leading to uncontrolled cell proliferation and survival.[1]
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound form of KRAS G12C.[2] This covalent modification locks the protein in its inactive state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.
First-Generation KRAS G12C Inhibitors: Sotorasib and Adagrasib
Sotorasib (AMG 510) and adagrasib (MRTX849) are the pioneers in this class of drugs, having received FDA approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[3][4]
Sotorasib (Lumakras™) was the first KRAS G12C inhibitor to receive FDA approval.[3] Clinical trials have demonstrated its efficacy in patients with previously treated KRAS G12C-mutated NSCLC.[5]
Adagrasib (Krazati™) is another first-generation inhibitor that has shown clinical benefit in patients with KRAS G12C-mutated NSCLC, including those with brain metastases due to its ability to penetrate the central nervous system.[3]
Second-Generation KRAS G12C Inhibitors: Divarasib and Olomorasib
Building on the foundation of the first-generation inhibitors, second-generation agents aim to improve upon their efficacy, selectivity, and safety profiles. Divarasib (GDC-6036) and olomorasib (LY3537982) are two prominent examples currently in clinical development.[6]
Divarasib (GDC-6036) has demonstrated high potency and selectivity in preclinical studies, being 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[7] Early clinical data have shown promising efficacy and a manageable safety profile.[8]
Olomorasib (LY3537982) is another potent and highly selective second-generation inhibitor.[2] It has shown promising monotherapy activity across a range of KRAS G12C-mutant solid tumors and a favorable tolerability profile, making it suitable for combination therapies.[9]
Preclinical Comparative Data
Preclinical studies provide a direct comparison of the intrinsic activity of these inhibitors. The following table summarizes key preclinical data.
| Inhibitor | Generation | Target Cell Line(s) | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition | Citation(s) |
| Sotorasib | First | KRAS G12C mutant cell lines | 0.3 - 2534 | NSCLC Xenografts | Significant | [10] |
| Adagrasib | First | KRAS G12C mutant cell lines | 10 - 973 (2D), 0.2 - 1042 (3D) | NSCLC Xenografts | Significant | [11] |
| Divarasib | Second | KRAS G12C mutant cell lines | Sub-nanomolar | Multiple Xenograft Models | Complete | [7] |
| Olomorasib | Second | KRAS G12C mutant cell lines | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2][9] |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented is a range from available literature.
Clinical Comparative Data
Clinical trials provide the ultimate assessment of an inhibitor's efficacy and safety in patients. The following table summarizes key clinical data from pivotal trials in NSCLC.
| Inhibitor | Generation | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events | Citation(s) |
| Sotorasib | First | CodeBreaK 200 | 28% | 5.6 months | Diarrhea, nausea, fatigue, increased liver enzymes | [8] |
| Adagrasib | First | KRYSTAL-1 | 43% | 6.5 months | Diarrhea, nausea, vomiting, fatigue, QTc prolongation | [8] |
| Divarasib | Second | Phase 1 | 53.4% | 13.1 months | Mostly low-grade gastrointestinal side effects | [7][8] |
| Olomorasib | Second | LOXO-RAS-20001 | 41% (in previously treated NSCLC) | 8.1 months (in previously treated NSCLC) | Diarrhea, nausea, fatigue | [1] |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.
Signaling Pathway Inhibition
KRAS G12C inhibitors block the downstream signaling pathways that are constitutively activated by the mutant protein. The primary pathways affected are the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments used in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation of cancer cells.
Caption: A typical workflow for a cell viability assay to determine inhibitor potency.
Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KRAS G12C inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using a non-linear regression analysis.[11]
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, providing a measure of pathway inhibition.
Methodology:
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor for a specified time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[12]
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Tumor Implantation: KRAS G12C mutant cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The KRAS G12C inhibitor is administered to the treatment group, typically orally, at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamic studies).[13]
Resistance Mechanisms
A significant challenge with KRAS G12C inhibitors is the development of resistance. Mechanisms of resistance can be broadly categorized as "on-target" or "off-target."
Caption: Major mechanisms of resistance to KRAS G12C inhibitors.
On-target resistance involves alterations in the KRAS gene itself, such as secondary mutations that prevent inhibitor binding or amplification of the KRAS G12C allele.[14]
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can occur through mutations or amplification of other oncogenes (e.g., MET, FGFR, EGFR) or downstream components of the MAPK pathway.[14] Histological transformation, such as from adenocarcinoma to squamous cell carcinoma, is another mechanism of acquired resistance.
Conclusion
The development of KRAS G12C inhibitors represents a major advancement in targeted cancer therapy. First-generation inhibitors, sotorasib and adagrasib, have demonstrated clinical benefit and paved the way for this new class of drugs. Second-generation inhibitors, such as divarasib and olomorasib, show promise for improved potency, selectivity, and clinical efficacy.
Ongoing research is focused on overcoming resistance through combination therapies that target bypass pathways or other vulnerabilities in KRAS-mutant cancers. The continued development and comparative analysis of these inhibitors will be crucial in optimizing treatment strategies and improving outcomes for patients with KRAS G12C-driven malignancies.
References
- 1. New Data from Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 2. Lilly Announces Updated Data From Phase 1/2 Study Of Olomorasib In Advanced Solid Tumors | Nasdaq [nasdaq.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Updated Data from the Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting | Eli Lilly and Company [investor.lilly.com]
- 10. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
Validating Downstream Target Inhibition of ARS-853: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based proteomics with alternative biochemical methods for validating the downstream target inhibition of ARS-853, a selective covalent inhibitor of KRAS G12C. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy for your research needs.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2][3] It functions by covalently binding to the cysteine residue at position 12 of the GDP-bound (inactive) state of KRAS G12C.[1][4] This irreversible binding locks the oncoprotein in its inactive conformation, thereby preventing the exchange of GDP for GTP and subsequently blocking the activation of downstream signaling pathways.[1][3] The primary downstream pathways inhibited by this compound are the MAPK (RAF/MEK/ERK) and PI3K/AKT signaling cascades, which are crucial for tumor cell proliferation and survival.[1][3][4] Validating the inhibition of these downstream targets is critical for confirming the efficacy and mechanism of action of this compound.
Comparison of Validation Methodologies
The selection of an appropriate method for validating downstream target inhibition depends on various factors, including the specific research question, available resources, and desired throughput. Mass spectrometry offers a global and unbiased view of proteome-wide changes, while traditional biochemical assays provide targeted and often more rapid validation of specific signaling events.
| Feature | Mass Spectrometry (Shotgun Proteomics) | Western Blotting | Proximity Ligation Assay (PLA) | RAS Activation Assay (RBD Pulldown) |
| Principle | Unbiased identification and quantification of thousands of proteins and their post-translational modifications. | Antibody-based detection of specific proteins and their phosphorylation status. | In situ detection of protein-protein interactions. | Affinity-based pulldown of GTP-bound (active) RAS. |
| Primary Readout | Relative or absolute quantification of protein and phosphopeptide abundance. | Band intensity corresponding to protein or phosphoprotein levels. | Fluorescent spots indicating protein-protein proximity. | Amount of GTP-RAS pulled down, detected by Western blot. |
| Coverage | Global (proteome-wide) | Targeted (a few proteins per blot) | Targeted (a specific protein-protein interaction) | Targeted (active form of a specific RAS isoform) |
| Sensitivity | High | Moderate to High | High | Moderate |
| Quantitative Accuracy | High (with labeling techniques like TMT or SILAC) | Semi-quantitative to quantitative (with careful normalization) | Semi-quantitative | Semi-quantitative |
| Throughput | Low to Medium | High | Medium | Medium |
| Strengths | - Unbiased discovery of off-target effects- Global view of pathway modulation- High multiplexing capability | - Widely accessible- Relatively inexpensive- Rapid validation of specific targets | - High specificity and sensitivity- In situ visualization of interactions | - Direct measure of RAS activation state |
| Limitations | - Complex data analysis- Higher instrument cost- Lower throughput than Western blotting | - Antibody-dependent- Limited multiplexing- Potential for non-specific binding | - Requires specific primary antibodies- Does not directly measure downstream signaling | - Indirect measure of downstream inhibition- Can be technically challenging |
Experimental Protocols
Mass Spectrometry-Based Proteomics Workflow
This protocol outlines a typical bottom-up proteomics experiment to quantify changes in the phosphoproteome following this compound treatment.
-
Cell Culture and Treatment: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) and treat with this compound at a desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse in a urea-based buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Digestion: Reduce and alkylate the protein lysates, followed by digestion with an enzyme such as trypsin to generate peptides.
-
Phosphopeptide Enrichment: Use a phosphopeptide enrichment strategy, such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), to selectively isolate phosphorylated peptides from the complex mixture.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides. Quantify the relative abundance of phosphopeptides between the this compound-treated and control samples to identify significantly regulated phosphorylation sites. A target-decoy search strategy is often employed to estimate the false discovery rate.[5]
Alternative Validation Methods
Western Blotting for pERK and pAKT
-
Cell Treatment and Lysis: Treat KRAS G12C cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated AKT (pAKT). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like β-actin or total ERK/AKT.
RAS Activation Assay (RBD Pulldown)
-
Cell Treatment and Lysis: Treat KRAS G12C cells with this compound. Lyse the cells in a buffer compatible with the RAS activation assay kit (e.g., containing MgCl2).
-
GTP-RAS Pulldown: Incubate the cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound (active) RAS. The RBD is typically immobilized on glutathione resin.
-
Washing and Elution: Wash the resin to remove non-specifically bound proteins. Elute the bound GTP-RAS from the resin.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using a KRAS-specific antibody to determine the amount of active KRAS.
Visualizing the Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-Decoy Search Strategy for Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ARS-853: A Guide for Laboratory Professionals
Providing essential guidance for the responsible management of the KRAS G12C inhibitor, ARS-853, this document outlines key safety considerations and procedural recommendations for its proper disposal. While specific institutional and regulatory protocols must be followed, this guide offers a framework for researchers, scientists, and drug development professionals to ensure safe handling and environmental stewardship.
This compound is a potent, selective, and covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1][2] As with any biologically active compound, its disposal requires careful consideration to mitigate potential risks to personnel and the environment. This guide synthesizes available safety information and general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| Chemical Formula | C22H29ClN4O3[2][3][4] |
| Molecular Weight | 432.94 g/mol [3][5] |
| Appearance | Solid[3] |
| Solubility | Soluble in DMSO[1][4][5] |
| CAS Number | 1629268-00-3[1][2][4] |
Recommended Disposal Workflow
The proper disposal of this compound should be approached systematically. The following workflow provides a logical sequence of steps to ensure safety and compliance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.[6][7]
Caption: A logical workflow for the proper disposal of this compound.
Procedural Steps for Disposal
While a specific chemical inactivation protocol for this compound is not publicly available, the following steps, based on general laboratory safety guidelines for hazardous waste, should be followed:
-
Consult Safety Data Sheets (SDS) and Institutional Policies: Before handling this compound, thoroughly review the manufacturer's SDS and your institution's specific procedures for hazardous chemical waste.[8] The SDS for similar KRAS G12C inhibitors recommends avoiding release to the environment and disposing of contents/container to an approved waste disposal plant.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in solid form or in solution.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., DMSO stock solutions, cell culture media) should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[6]
This compound Signaling Pathway Inhibition
Understanding the mechanism of action of this compound underscores its biological potency and the importance of its proper disposal. This compound selectively and covalently binds to the GDP-bound state of the KRAS G12C mutant protein, trapping it in an inactive state.[1][4] This prevents downstream signaling through the MAPK and PI3K pathways, which are critical for cell proliferation and survival.
Caption: this compound inhibits the KRAS G12C signaling pathway.
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound, minimizing risks and promoting a culture of safety in the laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (ARS853) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]
- 6. KRAS G12C inhibitor 32|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
